Sulfacetamide (sodium monohydrate)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12N2NaO4S+ |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
sodium;N-(4-aminophenyl)sulfonylacetamide;hydrate |
InChI |
InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1; |
InChI Key |
IHCDKJZZFOUARO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.O.[Na+] |
Origin of Product |
United States |
Historical Trajectory and Evolution of Sulfonamide Antibacterials
The journey of sulfonamide antibacterials marks a pivotal moment in medical history, representing the first successful systemic chemotherapeutic agents against bacterial infections. brill.comresearchgate.netbritannica.com This era of discovery began in the 1930s, a time when infections that are now considered treatable were often fatal. britannica.comresearchgate.net
The breakthrough came from the German chemical industry, specifically from the laboratories of Bayer, a part of I.G. Farben. nih.gov In 1932, the German bacteriologist and pathologist Gerhard Domagk observed that a red dye named Prontosil exhibited remarkable antibacterial effects against streptococcal infections in mice. britannica.comnih.gov This discovery was a direct result of the theory that dyes which selectively bind to bacteria could be harnessed to combat infections within the body. nih.gov For his discovery, Domagk was awarded the Nobel Prize in 1939. nih.gov
It was later elucidated by French researchers that Prontosil itself was not the active agent. openaccesspub.org Instead, it was a prodrug, meaning it was metabolized within the body into the active compound, sulfanilamide (B372717). openaccesspub.org This revelation in 1936 was crucial, as sulfanilamide was a known chemical and not subject to the same patent protection as Prontosil, leading to a surge in its production and availability. nih.gov
The success of sulfanilamide triggered a wave of research and development, leading to the synthesis of thousands of related compounds. researchgate.net This period, often referred to as the "sulfa craze," saw the introduction of several key sulfonamide derivatives with improved efficacy and reduced toxicity. researchgate.net Notable among these were sulfapyridine (B1682706) in 1938, which was effective against pneumonia, and sulfathiazole (B1682510), widely used during World War II for treating wound infections. openaccesspub.orgnih.gov The timeline below highlights some of the key milestones in the early development of sulfonamide antibiotics.
| Year | Milestone | Significance |
| 1932 | Gerhard Domagk discovers the antibacterial properties of Prontosil. britannica.com | First demonstration of a synthetic compound's effectiveness against systemic bacterial infections. |
| 1935 | Domagk publishes his findings on Prontosil. brill.comnih.gov | Widespread scientific interest in the potential of sulfonamides is ignited. |
| 1936 | French researchers identify sulfanilamide as the active metabolite of Prontosil. openaccesspub.org | Paves the way for the synthesis of numerous sulfonamide derivatives. |
| 1938 | Introduction of sulfapyridine. nih.govwikipedia.org | Provided a more effective treatment for pneumonia. |
| 1939 | Introduction of sulfacetamide (B1682645). wikipedia.org | Offered a new option for treating urinary tract and other infections. openaccesspub.org |
| 1940s | Widespread use of sulfathiazole and other sulfa drugs in World War II. britannica.comopenaccesspub.org | Significantly reduced mortality from bacterial infections in soldiers and civilians. researchgate.net |
The advent of sulfonamides revolutionized medicine, providing the first real defense against a wide range of bacterial pathogens before the mass production of penicillin. researchgate.net
Efficacy and Activity Spectrum
Sulfacetamide (B1682645) exhibits broad-spectrum activity that includes many gram-negative bacteria, such as Escherichia coli. drugbank.commdedge.com Its efficacy is directly linked to the inhibition of the E. coli DHPS enzyme. drugbank.com However, the clinical effectiveness of sulfonamides against E. coli is significantly impacted by the prevalence of bacterial resistance. patsnap.comdrugbank.com
The action of sulfacetamide against E. coli is typically bacteriostatic. nih.gov Research on related sulfonamides has provided specific insights into the concentrations required for inhibition. For instance, in a study using a mouse model of urinary tract infection, the sulfonamide sulfamethizole (B1682507) was effective against an E. coli strain with a Minimum Inhibitory Concentration (MIC) of 128 μg/ml and a resistant strain with an MIC of 512 μg/ml. nih.gov However, it was ineffective against a highly resistant strain (MIC >2,048 μg/ml) that possessed a sulII resistance gene. nih.gov This demonstrates that while susceptible strains can be inhibited, the presence of specific resistance mechanisms can render the compound ineffective. Common resistance mechanisms include mutations in the DHPS enzyme that reduce sulfonamide binding or the acquisition of alternative folic acid synthesis pathways. patsnap.com
Propionibacterium acnes : Sulfacetamide is effective against Propionibacterium acnes (now known as Cutibacterium acnes), the bacterium implicated in acne vulgaris. mdedge.com Its bacteriostatic action inhibits the growth of P. acnes within sebaceous follicles. mdedge.com This antibacterial effect, combined with the compound's anti-inflammatory properties, contributes to its utility in managing inflammatory acne lesions. mdedge.com
Chlamydia trachomatis : The efficacy of sulfacetamide against Chlamydia trachomatis has been evaluated, particularly in the context of neonatal conjunctivitis. One clinical study comparing treatments for neonatal chlamydial conjunctivitis found that topical 10% sulfacetamide sodium solution was less effective than systemic erythromycin. The study reported that persistent conjunctival infection was detected in 57% of infants treated with topical sulfacetamide, suggesting limited efficacy for eradicating this specific pathogen from the conjunctiva.
Sulfacetamide has demonstrated utility in treating certain fungal skin conditions, such as seborrheic dermatitis, which is caused by Malassezia species. mdedge.com One study found that a sulfacetamide-containing ointment and soap either improved or completely controlled seborrheic dermatitis in 93% of cases. mdedge.com
The precise mechanism of its antifungal action is not fully elucidated but appears to be distinct from that of azole antifungals, which target the enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51). Research on metallic complexes of sulfacetamide derivatives has shown them to possess effective antifungal activity against Aspergillus and Candida species. nih.gov The mechanism for these derivatives was found not to involve the inhibition of lanosterol-14-α-demethylase, suggesting a CYP51A1-independent pathway. nih.gov The researchers proposed that these complexes may instead act as inhibitors of phosphomannose isomerase, a key enzyme in the biosynthesis of the yeast cell wall. nih.gov While this research was conducted on derivatives and not sulfacetamide sodium monohydrate itself, it provides a potential model for its intrinsic antifungal activity. It is also important to note that sulfacetamide is often formulated with sulfur, a compound that possesses its own independent antifungal and keratolytic properties. mdedge.comwebmd.com
Table 2: Summary of Activity Against Specific Microorganisms
| Organism | Type | Finding |
|---|---|---|
| Escherichia coli | Gram-Negative Bacterium | Susceptible, but resistance is a significant issue. Action is primarily bacteriostatic. |
| Propionibacterium acnes | Gram-Positive Bacterium | Susceptible; bacteriostatic action contributes to its use in acne treatment. |
| Chlamydia trachomatis | Intracellular Bacterium | Limited efficacy observed in treating neonatal conjunctivitis topically. |
| Malassezia spp. | Fungus | Clinically effective in treating seborrheic dermatitis, suggesting antifungal activity. |
Biochemical and Biophysical Interactions
Enzyme-Ligand Binding Dynamics with DHPS
Sulfacetamide (B1682645), a member of the sulfonamide class of antibiotics, exerts its therapeutic effect by targeting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria and lower eukaryotes. nih.govfrontiersin.org This pathway is essential for the synthesis of nucleic acids and certain amino acids, making its inhibition detrimental to microbial survival. frontiersin.orgpatsnap.com Sulfonamides function as competitive inhibitors, mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA), and competing for binding at the enzyme's active site. patsnap.combiorxiv.org
Dihydropteroate synthase enzymes typically possess a triose phosphate (B84403) isomerase (TIM) barrel α/β structure. nih.govbiorxiv.org The active site is located within a central cavity of this barrel structure. biorxiv.orgrcsb.org This site is characterized by two distinct binding pockets: one for 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and another for pABA. frontiersin.orgrcsb.org
Key to the active site's function are two highly conserved and flexible loops, often referred to as loop 1 and loop 2. nih.govbiorxiv.org In the absence of substrates, these loops are typically disordered. frontiersin.org However, upon substrate binding, they undergo a conformational change, becoming ordered to form a specific binding pocket for pABA and to optimize the positioning of the substrates for the catalytic reaction. nih.govfrontiersin.org Structural studies have confirmed that sulfonamides, like sulfacetamide, occupy the same location as pABA in the active site. frontiersin.orgnih.gov The binding of the pterin substrate is stabilized through multiple hydrogen bonds with hydrophilic residues and a conserved water molecule within a deep, structured cleft. rcsb.orgnih.gov
The interaction of ligands with the DHPS active site induces significant structural and dynamic changes. The binding of DHPP and pABA (or a competing sulfonamide) stabilizes the flexible loops 1 and 2, creating the catalytically competent conformation of the active site. nih.govfrontiersin.org The enzyme catalyzes the condensation of DHPP and pABA through an SN1 reaction mechanism. nih.govbiorxiv.org This process involves the initial binding of DHPP, followed by the elimination of its pyrophosphate group, which creates a cationic pterin intermediate (DHP+). nih.govbiorxiv.org The ordered loops then help to secure pABA in place for its subsequent reaction with this intermediate. nih.gov
The structural dynamics of the active site are critical for understanding sulfonamide resistance. Mutations in the amino acid residues of loop 1 and loop 2 can selectively disadvantage the binding of sulfonamides without significantly compromising the binding of the natural substrate, pABA. frontiersin.orgbiorxiv.org These mutations can introduce steric hindrance that blocks moieties of the sulfonamide drugs that extend beyond the molecular space occupied by pABA. frontiersin.orgnih.gov This modulation of the active site's structure allows the enzyme to discriminate between the substrate and the inhibitor, forming a key mechanism of acquired drug resistance. biorxiv.org
Macromolecular Binding Studies
The interaction of drugs with plasma proteins, particularly serum albumin, is a critical factor in their pharmacokinetic profile. Studies have investigated the binding of sulfacetamide sodium to serum albumins to elucidate the mechanisms and parameters of this interaction.
The binding of sulfacetamide sodium (SAS) to bovine serum albumin (BSA) has been characterized through various spectroscopic methods. nih.gov The primary forces driving the formation of the SAS-BSA complex are hydrogen bonds and weak van der Waals forces. nih.gov These types of interactions are characteristic of spontaneous binding events driven by favorable changes in enthalpy and entropy. nih.govpensoft.net The interaction leads to the formation of a stable complex, which can influence the distribution and availability of the drug in a biological system. nih.govnih.gov
Spectroscopic techniques are powerful tools for probing the interactions between drugs and proteins. mdpi.com
Fluorescence Quenching: The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, is significantly quenched upon binding with sulfacetamide sodium. nih.gov This quenching is a static process, resulting from the formation of a non-fluorescent ground-state complex between SAS and BSA. nih.gov Based on Förster's theory of non-radiation energy transfer, the average binding distance (r) between the donor (BSA) and the acceptor (SAS) was calculated to be 3.72 nm. nih.gov
FT-IR and UV-Vis Absorption Spectroscopy: Fourier-transform infrared (FT-IR) and UV-visible (UV-Vis) absorption spectroscopy studies provide further evidence of the binding interaction and induced conformational changes in the protein. nih.gov Changes in the amide I and amide II bands in the FT-IR spectrum of BSA upon interaction with a ligand indicate alterations in the protein's secondary structure. mdpi.comrsc.org Similarly, shifts in the UV-Vis absorption spectrum of BSA suggest that the binding of sulfacetamide sodium modifies the protein's conformation and the microenvironment of the aromatic amino acid residues. nih.govnih.gov
The thermodynamic parameters of the binding interaction between sulfacetamide sodium and bovine serum albumin provide insight into the nature and spontaneity of the process. pensoft.net The binding constant and thermodynamic values were determined through fluorescence quenching experiments at different temperatures. nih.gov
The negative value of Gibbs free energy (ΔG⁰) indicates that the binding process is spontaneous. nih.gov The negative enthalpy change (ΔH⁰) shows that the interaction is exothermic, while the negative entropy change (ΔS⁰) suggests a decrease in randomness as the complex forms. nih.gov The calculated values strongly suggest that hydrogen bonding and van der Waals forces are the predominant intermolecular forces stabilizing the complex. nih.gov
| Parameter | Value |
|---|---|
| Enthalpy Change (ΔH⁰) | -49.03 kJ mol⁻¹ |
| Entropy Change (ΔS⁰) | -99.9 J K⁻¹ mol⁻¹ |
| Gibbs Free Energy (ΔG⁰) | -18.96 kJ mol⁻¹ |
| Parameter | Value |
|---|---|
| Binding Distance (r) | 3.72 nm |
Conformational Alterations in Binding Proteins Induced by Sulfacetamide (Sodium Monohydrate)
The binding of sulfacetamide (sodium monohydrate) to proteins, such as serum albumins, is a dynamic process that results in structural rearrangements of the protein. These changes are crucial for understanding the pharmacokinetics and pharmacodynamics of the drug. Spectroscopic methods, including fluorescence, Fourier-transform infrared (FT-IR), and UV-visible absorption spectroscopy, have been instrumental in elucidating these conformational shifts.
Detailed Research Findings
Research centered on the interaction between sulfacetamide sodium and bovine serum albumin (BSA) has demonstrated that the binding process induces palpable conformational changes in the protein. nih.gov Spectroscopic analysis indicates that these alterations are a key feature of the binding mechanism. The thermodynamic parameters of this interaction suggest that hydrogen bonding and van der Waals forces are the primary drivers of the binding process.
While direct quantitative data on the percentage change of specific secondary structural elements (e.g., α-helix and β-sheet) upon sulfacetamide binding is not extensively detailed in the available literature, the principles of such analyses are well-established. Techniques like FT-IR and circular dichroism (CD) spectroscopy are routinely employed to quantify these changes.
FT-IR Spectroscopy: This technique is particularly sensitive to the secondary structure of proteins. The amide I band (1600–1700 cm⁻¹) in the infrared spectrum is a composite of overlapping component bands representing different secondary structural elements such as α-helices, β-sheets, turns, and random coils. nih.gov Deconvolution of this band allows for the quantitative estimation of the percentage of each secondary structure component. Upon ligand binding, shifts in the positions and changes in the areas of these component bands indicate a conformational change. For instance, a decrease in the area of the band associated with α-helices and a corresponding increase in the β-sheet or random coil bands would signify a partial unfolding or structural rearrangement of the protein.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is another powerful technique for monitoring conformational changes in proteins. The far-UV CD spectrum (190-250 nm) is characteristic of the protein's secondary structure. Changes in the shape and magnitude of the CD spectrum upon the addition of a ligand like sulfacetamide provide evidence of alterations in the protein's conformation.
Although specific data for sulfacetamide is limited, studies on other sulfonamides binding to proteins have shown perturbations in the secondary structure, observed as shifts in the amide I band in FT-IR spectra.
Interactive Data Tables
The following tables are illustrative of the types of data that would be generated from FT-IR and CD spectroscopic analyses to quantify the conformational changes in a binding protein like BSA upon interaction with Sulfacetamide (Sodium Monohydrate). Please note that the values presented here are hypothetical and are intended to demonstrate the format of such data, as specific experimental values for sulfacetamide were not available in the searched literature.
| Secondary Structure | BSA (Native) | BSA-Sulfacetamide Complex | Change (%) |
|---|---|---|---|
| α-Helix | 62% | 58% | -4% |
| β-Sheet | 15% | 18% | +3% |
| β-Turn | 13% | 14% | +1% |
| Random Coil | 10% | 10% | 0% |
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) of Native BSA | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) of BSA-Sulfacetamide Complex |
|---|---|---|
| 208 | -32,000 | -29,500 |
| 222 | -30,000 | -27,800 |
Mechanisms of Antimicrobial Resistance to Sulfacetamide Sodium Monohydrate
Target Enzyme Modification: Dihydropteroate (B1496061) Synthase (DHPS) Mutations
A primary mechanism of resistance to sulfacetamide (B1682645) involves mutations in the folP gene, which encodes for the target enzyme, dihydropteroate synthase (DHPS). frontiersin.orgbiorxiv.org These mutations alter the enzyme's structure, reducing its affinity for sulfonamides while often preserving its ability to bind the natural substrate, para-aminobenzoic acid (PABA). frontiersin.orgnih.gov
Specific amino acid substitutions within the DHPS active site are a well-documented cause of sulfonamide resistance. frontiersin.orgbiorxiv.org In Staphylococcus aureus, for instance, mutations such as F17L, S18L, and T51M have been shown to directly confer resistance. frontiersin.org These changes sterically hinder the binding of sulfonamides, which possess a ring moiety not present in the natural substrate, PABA. frontiersin.orgnih.gov Studies have demonstrated that such mutations have a more significant negative impact on the binding of sulfonamides compared to PABA. frontiersin.org The resistance conferred by these substitutions is not uniform across all sulfonamides, indicating that the specific structure of the drug influences the degree of resistance. nih.gov
Table 1: Examples of DHPS Amino Acid Substitutions Conferring Sulfonamide Resistance
| Bacterium | Mutation(s) | Effect | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | F17L, S18L, T51M | Directly lead to sulfonamide resistance by sterically blocking drug binding. | frontiersin.org |
This table is interactive. You can sort and filter the data.
Beyond single amino acid substitutions, insertions of amino acids into the active site of DHPS can also lead to high-level sulfonamide resistance. A notable example is the insertion of a Phe-Gly (FG) sequence. nih.gov This motif, found in naturally resistant Sul enzymes (Sul1, Sul2, Sul3), enables the enzyme to discriminate against sulfonamides while maintaining its affinity for PABA. nih.govspringernature.com Laboratory evolution experiments have shown that E. coli can develop a sulfonamide-resistant DHPS variant that incorporates a Phe-Gly insertion in its active site, mimicking the mechanism of the naturally occurring Sul enzymes. nih.gov In Streptococcus pneumoniae, insertions of 3 or 6 base pairs in the folP gene, leading to amino acid duplications, have also been shown to confer high-level resistance. nih.gov
Overproduction of Para-Aminobenzoic Acid (PABA) by Bacterial Strains
Bacteria can overcome the competitive inhibition of sulfacetamide by increasing the concentration of the natural substrate, PABA. patsnap.compatsnap.com By overproducing PABA, the bacteria effectively outcompete the sulfonamide for binding to the DHPS active site. patsnap.com This mechanism can arise as an adaptive response, particularly in strains that already harbor DHPS mutations. nih.gov For example, mutants with two amino acid substitutions in DHPS may initially have a growth defect due to a higher requirement for PABA; however, they can adapt by up-regulating PABA synthesis, which restores their growth and increases their resistance to sulfa drugs. nih.govnih.gov
Horizontal Gene Transfer of Resistance Determinants (e.g., sul genes on mobile genetic elements)
The acquisition of resistance genes through horizontal gene transfer (HGT) is a major contributor to the spread of sulfonamide resistance. frontiersin.orgsemanticscholar.org The most significant of these are the sul genes (sul1, sul2, and sul3), which encode for alternative, highly resistant DHPS enzymes. frontiersin.orgplos.org These acquired enzymes have a very low affinity for sulfonamides but function effectively as DHPS. frontiersin.org
These sul genes are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, which facilitates their transfer between different bacteria, including different species and genera. frontiersin.orgplos.orgnih.gov Class 1 integrons, in particular, are often associated with the dissemination of sul1 and other antibiotic resistance genes. semanticscholar.orgnih.gov The presence of these MGEs enables the rapid spread of resistance within and between bacterial populations, often under the selective pressure of antibiotic use. frontiersin.org
Table 2: Common Sulfonamide Resistance Genes and Their Mobility
| Gene | Encoded Enzyme | Common Mobile Genetic Elements | Reference(s) |
|---|---|---|---|
| sul1 | Resistant Dihydropteroate Synthase Type 1 | Class 1 Integrons, Plasmids | frontiersin.orgplos.orgnih.gov |
| sul2 | Resistant Dihydropteroate Synthase Type 2 | Plasmids, Transposons | frontiersin.orgplos.org |
This table is interactive. You can sort and filter the data.
Structural and Functional Characterization of Resistant DHPS Variants
Structural and functional studies of resistant DHPS variants have provided detailed insights into the molecular basis of resistance. frontiersin.orgnih.gov Crystal structures of Sul enzymes (Sul1, Sul2, Sul3) reveal a significant reorganization of the PABA-binding region compared to the sensitive DHPS enzymes. nih.gov A key feature is the presence of a Phe-Gly sequence which is crucial for discriminating against sulfonamides. nih.govspringernature.com Mutational analysis confirms that this motif is necessary for broad sulfonamide resistance. springernature.com
Furthermore, resistant DHPS variants often exhibit increased conformational dynamics in their active sites, which may contribute to their ability to discriminate between the substrate and the inhibitor. nih.gov In Staphylococcus aureus, structural studies of mutant DHPS enzymes (e.g., F17L, S18L, T51M) show that the mutations sterically obstruct the binding of the outer ring moiety present in potent sulfonamides, a feature absent in the natural substrate PABA. frontiersin.org These detailed characterizations are invaluable for understanding how resistance has evolved and for guiding the development of new inhibitors that can circumvent these resistance mechanisms. frontiersin.orgnih.gov
Chemical Synthesis and Derivatization
Classical and Reflux-Based Synthesis Routes to Sulfacetamide (B1682645)
Traditional synthetic approaches to sulfacetamide often rely on well-established chemical reactions conducted under reflux conditions.
Acetylation of Sulfanilamide (B372717) and Subsequent Hydrolysis
A primary and widely utilized method for synthesizing sulfacetamide involves the acetylation of sulfanilamide, followed by a selective hydrolysis step. researchgate.netwikipedia.orglibretexts.org In this process, sulfanilamide is first treated with acetic anhydride (B1165640). researchgate.netyoutube.com This reaction leads to the formation of an N1,N4-diacetyl derivative. researchgate.net The subsequent step involves the careful alkaline hydrolysis of the N4-acetyl group to yield sulfacetamide. researchgate.net The product is then typically crystallized by acidifying the solution with hydrochloric acid. researchgate.net This method, while effective, can be time-consuming and involve tedious work-up procedures. researchgate.net
Another variation of this classical route involves the reflux of 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride. researchgate.net This initial step synthesizes N-{(4-aminophenyl)sulfonyl} acetamide (B32628) (sulfacetamide), which is then purified. researchgate.net The purified sulfacetamide is subsequently refluxed with sodium hydroxide (B78521) to produce the final product, sodium sulfacetamide. researchgate.net
Alkylation of Sulfonyl Chlorides
An alternative classical synthesis route involves the alkylation of sulfonyl chlorides. wikipedia.org Specifically, 4-aminobenzenesulfonyl chloride can be directly alkylated with acetamide. wikipedia.org This reaction is typically carried out under reflux conditions in the presence of a base, such as sodium hydroxide, to facilitate the formation of sulfacetamide. researchgate.net This method offers a more direct conversion to sulfacetamide compared to the multi-step acetylation-hydrolysis pathway. researchgate.net
Advanced Synthesis Techniques
In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for organic synthesis. This has led to the application of advanced techniques in the production of sulfacetamide.
Ultrasonic Irradiation-Assisted Synthesis
Ultrasonic irradiation has emerged as a promising green chemistry technique for organic synthesis, offering benefits such as enhanced reaction rates, higher yields, and milder reaction conditions. researchgate.net In the context of sulfacetamide synthesis, ultrasonic irradiation has been successfully employed to synthesize sulfacetamide sodium at room temperature. researchgate.net One reported procedure involves the ultrasonication of sulfanilamide in an aqueous solution of sodium hydroxide, followed by the simultaneous addition of more sodium hydroxide and acetic anhydride under continued irradiation. researchgate.net This method has been shown to be a mild, rapid, and efficient alternative to conventional refluxing methods, with a reported yield of 50% for sulfacetamide sodium, compared to 43% for the traditional reflux method. researchgate.net The quality of the product obtained through ultrasonic irradiation is comparable to that from standard refluxing conditions. researchgate.net
Eco-Friendly and High-Yield Approaches
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact. For sulfonamide synthesis in general, the use of water as a solvent and sodium carbonate as a scavenger for hydrochloric acid represents an eco-friendly approach that can produce products with high yields and purities. scilit.com While not specific to sulfacetamide, these green conditions are of interest for developing more sustainable manufacturing processes. scilit.com The use of microwave irradiation is another environmentally compassionate technique that can lead to higher yields, shorter reaction times, and easier work-up procedures in the synthesis of sulfonamide derivatives. scirp.org
Synthesis of Novel Sulfacetamide Derivatives
The core structure of sulfacetamide can be modified to create novel derivatives with potentially enhanced or different biological activities. Research in this area includes the synthesis of various metal complexes and other modified sulfonamides.
One area of exploration is the synthesis of metal complexes of sulfacetamide. Studies have reported the synthesis and characterization of novel sulfacetamide complexes with various transition metals, including calcium (Ca), cadmium (Cd), cerium (Ce), chromium (Cr), cesium (Cs), iron (Fe), lead (Pb), and mercury (Hg). slideshare.net These complexes have been shown to possess an octahedral geometry and exhibit promising antibacterial and antifungal activities, suggesting that metal complexation can enhance the antimicrobial efficacy of sulfacetamide. slideshare.net
Furthermore, researchers have designed and synthesized novel sulfonamide derivatives with the aim of targeting specific biological pathways, such as those involved in cancer. scirp.orgresearchgate.net These efforts often involve computational design (in-silico studies) to predict the interaction of the designed molecules with biological targets before their actual synthesis. researchgate.net The synthesis of these novel derivatives often employs standard organic chemistry reactions, such as the reaction of an amino-group-containing drug like sulfanilamide with various reagents to introduce new functional groups. scirp.org
Thiourea (B124793) and Sulphamide Derivatives for Antituberculosis Activity
The global health challenge posed by tuberculosis (TB) has spurred the investigation of novel therapeutic agents. Among these, thiourea and its derivatives have emerged as a significant class of compounds with diverse biological activities, including antibacterial and antituberculosis properties. up.ac.zaresearchgate.net The structural versatility of thioureas allows for modifications that can enhance their bioactivity. up.ac.za
Research has shown that thiourea derivatives can be potent against Mycobacterium tuberculosis. For instance, a study on newly synthesized thiourea derivatives identified compounds with significant in-vitro activity against the H37RV strain of M. tuberculosis. up.ac.za Specifically, compounds designated as TU1 and TU2 demonstrated the highest potency with MIC90 values of 28.2 and 11.2 μM, respectively. up.ac.za However, their selectivity for bacterial cells over human cells remains a challenge for further development. up.ac.za
The mechanism of action for some thiourea-based drugs involves bioactivation by bacterial enzymes. nih.gov For example, the antituberculosis agent isoxyl, a thiourea derivative, is oxidized by the flavin monooxygenase EtaA in Mycobacterium tuberculosis to produce reactive metabolites that inhibit essential cellular processes. nih.govresearchgate.net This understanding of metabolic activation provides a basis for the rational design of new thiourea and sulphamide derivatives of sulfacetamide with potential antituberculosis activity. The combination of the sulfonamide pharmacophore with the thiourea moiety presents a promising strategy for developing new drug candidates against TB. researchgate.net
Table 1: Antituberculosis Activity of Selected Thiourea Derivatives up.ac.za
| Compound | MIC90 (μM) | Activity against M. tuberculosis |
|---|---|---|
| TU1 | 28.2 | Potent |
| TU2 | 11.2 | Potent |
| TU4 | 80.3 | Mild |
| TU5 | 82.8 | Mild |
| TU6 | 107.7 | Mild |
| TU3 | 752.7 | Inactive |
Azo Compounds as Prodrugs of Sulfacetamide
Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. In the context of sulfacetamide, the formation of azo compounds has been explored to create prodrugs with targeted delivery, particularly to the colon. derpharmachemica.comsciensage.info Azo compounds are characterized by the -N=N- linkage, which can be cleaved by azoreductase enzymes produced by the microflora in the colon. derpharmachemica.comprgscience.com This enzymatic cleavage releases the parent drug, in this case, sulfacetamide, at the desired site of action. derpharmachemica.comsciensage.info
Several studies have successfully synthesized azo prodrugs of sulfacetamide by coupling its diazonium salt with various molecules, such as carvacrol, thymol, and salicylic (B10762653) acid. derpharmachemica.comsciensage.infoprgscience.com For instance, the coupling of the diazonium salt of sulfacetamide with an activated carbanion salt of ethyl acetoacetate (B1235776) has led to the formation of a hydrazono derivative, which serves as a precursor for other prodrugs. africaresearchconnects.com
The release of the parent sulfacetamide from these azo prodrugs upon enzymatic degradation has been confirmed using techniques like HPTLC and UV-visible spectroscopy. sciensage.infoprgscience.com For example, after inoculation with Pseudomonas aeruginosa, which produces azoreductase, the azo bond is cleaved, releasing sulfacetamide. sciensage.infoprgscience.com This targeted release mechanism makes these azo prodrugs of sulfacetamide promising candidates for treating colon-specific infections. derpharmachemica.com Furthermore, some of these prodrugs have demonstrated broad-spectrum antibacterial activity, in some cases outperforming standard antibiotics like sulfamethoxazole (B1682508). africaresearchconnects.com
Table 2: Research Findings on Azo Prodrugs of Sulfacetamide
| Study Focus | Key Findings | Potential Application | Citations |
|---|---|---|---|
| Synthesis with Carvacrol | Successful synthesis of azo prodrugs; demonstrated release of sulfacetamide. | Localized delivery to the colon for treating bacterial infections. | derpharmachemica.com |
| Synthesis of Hydrazono and Pyrazole Derivatives | Creation of novel sulfacetamide prodrugs with broad-spectrum antibacterial activity. | Potential alternatives to combat antibiotic resistance. | africaresearchconnects.com |
| Synthesis with Salicylic Acid | Formation of mutual prodrugs releasing sulfacetamide and mesalamine. | Colon-targeted delivery for anti-ulcer and antibacterial effects. | sciensage.info |
| Synthesis with Thymol | Enzymatic cleavage of the azo bond by Pseudomonas aeruginosa to release sulfacetamide. | Targeted drug release for treating bacterial infections. | prgscience.comresearchgate.net |
Acetylenic Sulfone and Sulfonamide Analogs
In the quest for new antimicrobial agents, researchers have turned to the design of novel sulfacetamide derivatives, including acetylenic sulfone and sulfonamide analogs. worldscientific.com This approach involves modifying the pharmacophore of sulfacetamide by replacing the acetylenic fraction with an NH–CO–CH3 group and converting the sulfonamide functional group into acetylenic sulfone and acetylenic sulfonamide functionalities. worldscientific.com The rationale behind this strategy is to create new inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway that is the target of sulfonamide antibiotics. worldscientific.comwikipedia.org
Computational studies, such as molecular docking, have been employed to predict the binding affinity of these new analogs to the DHPS enzyme. worldscientific.com These virtual screening methods have helped in identifying promising candidates from libraries of newly designed compounds. The results from these studies have indicated that both acetylenic sulfone and acetylenic sulfonamide derivatives of sulfacetamide exhibit significant binding energies, suggesting their potential as effective DHPS inhibitors. worldscientific.com
Although both classes of compounds showed promise, the acetylenic sulfonamide analogs generally demonstrated better results in docking studies. worldscientific.com Furthermore, the analysis of their ADME (adsorption, distribution, metabolism, and excretion) properties suggests that these new derivatives could be viable candidates for further development as antimicrobial drugs for treating bacterial infections, pending further experimental validation. worldscientific.com
Metal Complexation of Sulfonamides (e.g., Ru(III) complexes)
The coordination of metal ions with organic ligands can significantly enhance the biological activity of the parent compounds. This principle has been applied to sulfonamides, including sulfacetamide, through the formation of metal complexes, particularly with ruthenium(III). nih.gov The resulting metallodrugs often exhibit improved pharmacological properties compared to the free ligands. nih.govnih.gov
Ruthenium(III) complexes of sulfonamides have been synthesized and characterized, with studies indicating that the sulfonamide ligands typically chelate the metal ion through the nitrogen atom of the heterocyclic ring and an oxygen atom of the –SO2NH– group. nih.gov This coordination alters the electronic and structural properties of the sulfonamide, which can lead to enhanced biological activity. nih.govrsc.org
Studies have shown that Ru(III) complexes of sulfonamides, such as sulfathiazole (B1682510) and sulfamerazine, exhibit better antimicrobial and even anticancer properties than the free sulfonamide ligands. nih.gov The chelation process can increase the lipophilic character of the complex, facilitating its penetration through the cell membranes of microorganisms. nih.gov While specific studies focusing solely on sulfacetamide-Ru(III) complexes were not predominant in the initial search, the general findings for other sulfonamides strongly suggest that complexation of sulfacetamide with Ru(III) is a promising avenue for developing new therapeutic agents with enhanced efficacy. nih.govnih.govsrce.hr
Structure Activity Relationship Sar of Sulfacetamide and Sulfonamides
Essential Structural Requirements for Antibacterial Activity
The foundational structure of antibacterial sulfonamides is based on sulfanilamide (B372717). For a compound to exhibit antibacterial properties, several structural features are considered essential. youtube.com The sulfanilamide skeleton itself is the minimum structural requirement for activity. youtube.com
A primary and unsubstituted aromatic amino group at the N4 position (para- to the sulfonamide group) is crucial for antibacterial activity. youtube.comyoutube.comslideshare.net This free -NH2 group allows the molecule to mimic p-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.govyoutube.com The structural and electronic similarity to PABA enables the sulfonamide to act as a competitive antagonist, binding to the enzyme's active site and halting folate synthesis. youtube.com
Key points regarding the N4-amino group:
Positioning is Critical : The amino group must be in the para position. Moving it to the ortho or meta positions results in a loss of antibacterial activity. youtube.comyoutube.com
Substitution Leads to Inactivity (or Prodrugs) : Substitution on the N4-amino group generally leads to inactive compounds. youtube.com However, this principle has been used to create prodrugs. For instance, in sulfasalazine, an azo linkage masks the amine. This linkage is later cleaved by reductases in the gut to release the active sulfonamide. youtube.com
The direct attachment of the sulfur atom of the sulfonamido group (-SO2NHR) to the benzene (B151609) ring is another non-negotiable requirement for activity. youtube.comslideshare.netyoutube.com The benzene ring itself is also considered essential, and its replacement with other ring systems typically diminishes or eliminates antibacterial action. youtube.com This rigid arrangement ensures the correct spatial orientation of the sulfonamide group relative to the essential para-amino group, maintaining the structural analogy to PABA. youtube.com
Impact of Substitutions on the Aromatic Ring and Sulfonamide Group
While the core sulfanilamide structure is essential, modifications, particularly on the sulfonamide nitrogen (N1), are common and have led to the development of numerous sulfonamide drugs with varied properties. ajchem-b.com
Aromatic Ring Substitutions : Introducing additional substituents onto the benzene ring generally decreases or abolishes antibacterial activity. youtube.com However, some studies have noted that introducing electron-withdrawing groups can, in some cases, increase the antimicrobial effect. ajchem-b.comnih.gov
Sulfonamide (N1) Group Substitutions : This has been the most fruitful area for modification.
Monosubstitution : Replacing one hydrogen on the N1 nitrogen with a substituent, especially a heterocyclic ring, often leads to highly potent derivatives. youtube.com Examples like sulfamethoxazole (B1682508) and sulfadiazine (B1682646) feature such substitutions. youtube.comyoutube.com These electron-withdrawing heterocyclic rings increase the acidity of the sulfonamide proton, which is crucial for activity.
Disubstitution : Disubstitution on the N1 nitrogen typically results in inactive compounds. youtube.com
Toxicity : Sulfonamides containing a single benzene ring at the N1 position are often more toxic than those with a heterocyclic ring. youtube.com
The following table summarizes the impact of various substitutions:
| Substitution Location | Type of Substitution | Impact on Antibacterial Activity |
| N4 Amino Group | Substitution (e.g., acylation) | Generally leads to loss of activity (unless designed as a prodrug). youtube.com |
| Moving from para to ortho/meta | Abolishes activity. youtube.comyoutube.com | |
| Aromatic Ring | Adding substituents | Generally decreases or abolishes activity. youtube.com |
| Replacing benzene with other rings | Decreases or abolishes activity. youtube.com | |
| N1 Sulfonamide Group | Monosubstitution (especially with heterocyclic rings) | Can significantly increase potency. youtube.com |
| Disubstitution | Results in loss of activity. youtube.com |
Influence of pKa Values and Lipid Solubility on Efficacy
The antibacterial action of sulfonamides is not solely dependent on their structural fit into the DHPS active site; it is also governed by their physicochemical properties, which determine their ability to reach the target site within the bacteria. youtube.com The prevailing theory, proposed by Bell and Roblin, states that the most active sulfonamides have a pKa value that allows for a significant portion of the drug to be in its ionized form at physiological pH, while still maintaining enough of the un-ionized, lipid-soluble form to cross bacterial cell membranes. youtube.com
pKa Values : The optimal pKa for antibacterial activity is generally considered to be in the range of 6.6 to 7.4. youtube.comslideshare.netyoutube.com Sulfonamides are weak acids, and their degree of ionization is dependent on their pKa and the pH of the environment. nih.gov The ionized form is more water-soluble and is believed to be the active form that binds to the enzyme, while the un-ionized form is more lipid-soluble and is required for cell penetration. youtube.com
Lipid Solubility : While crucial for membrane passage, lipid solubility appears to be of secondary importance compared to the degree of ionization for in vitro antibacterial activity. nih.gov However, it significantly influences the pharmacokinetics of the drug in vivo. youtube.com
The table below shows the pKa values for several sulfonamides.
| Sulfonamide | pKa |
| Sulfanilamide | 10.4 |
| Sulfacetamide (B1682645) | 5.4 |
| Sulfadiazine | 6.5 |
| Sulfamethoxazole | 6.1 |
| p-Aminobenzoic acid (PABA) | ~4.9 (pKa of carboxylic acid) |
Note: pKa values can vary slightly depending on the measurement conditions.
SAR in Relation to DHPS vs. Other Enzyme Inhibition (e.g., Carbonic Anhydrase)
The sulfonamide functional group (-SO2NH2) is a versatile pharmacophore found not only in antibacterial drugs but also in agents that inhibit other enzymes, most notably carbonic anhydrases (CAs). cornell.edunih.gov The structural requirements for inhibiting these different enzymes vary significantly.
DHPS Inhibition (Antibacterial) : The key feature for DHPS inhibitors is the 4-aminobenzenesulfonamide backbone, which mimics PABA. nih.gov The unsubstituted para-amino group is essential. youtube.comnih.gov
Carbonic Anhydrase Inhibition : For CA inhibition, the unsubstituted sulfonamide group (-SO2NH2) is the critical zinc-binding group. nih.gov The presence of the para-amino group, which is vital for antibacterial action, is not a requirement for CA inhibition. nih.gov In fact, many potent CA inhibitors, such as acetazolamide (B1664987) and dorzolamide, are not derivatives of sulfanilamide and lack the aromatic amine. nih.govnih.gov While antibacterial sulfa drugs can show weak CA inhibition, their structural design is optimized for a different target. nih.gov This distinction in SAR allows for the development of selective inhibitors for either DHPS or various CA isoforms. cornell.educapes.gov.br
Computational and in Silico Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
Dihydropteroate (B1496061) synthase (DHPS) is the primary target of sulfonamide antibiotics. These drugs act as competitive inhibitors of DHPS, blocking the synthesis of dihydrofolic acid, an essential nutrient for bacterial growth. While extensive research has been conducted on the interaction of various sulfonamides with DHPS, specific molecular docking studies detailing the binding affinity and interaction modes of Sulfacetamide (B1682645) with DHPS are not extensively reported in the available literature. However, studies on related sulfonamides provide insights into the potential interactions. It is known that sulfonamides target the p-aminobenzoic acid (pABA) binding site of DHPS. nih.govplos.org The binding is typically characterized by interactions between the sulfonamide moiety and key residues in the active site of the enzyme.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. plos.orgresearchgate.net While the virtual screening of diverse chemical libraries to identify novel DHPS inhibitors is a common strategy, specific studies focusing on the virtual screening of Sulfacetamide derivatives as DHPS inhibitors are not prominently featured in the reviewed literature. However, broader virtual screening campaigns have been conducted to identify novel, non-sulfonamide inhibitors of DHPS, aiming to overcome the challenge of drug resistance. nih.govplos.org These studies often employ various docking programs and scoring functions to rank potential lead compounds. nih.gov
A comparative analysis of binding energies of Sulfacetamide with DHPS using a suite of different docking software like AutoDock Vina, Arguslab, and Molegro Virtual Docker has not been specifically reported. Such a comparative study would be valuable to assess the predictive accuracy of different scoring functions and algorithms for this particular ligand-protein system. Studies have shown that different docking programs can yield varying results in terms of binding energy predictions due to the different algorithms and force fields they employ. rsc.org For instance, a comparative study on other systems found that AutoDock Vina may predict higher binding free energies compared to other software. rsc.org The choice of docking software can, therefore, significantly influence the outcome of a virtual screening campaign.
In addition to its well-known antibacterial target, DHPS, the interaction of Sulfacetamide and its derivatives with other protein targets has been explored. One such target is acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
A computational analysis of several sulfonamide-based compounds, including Sulfacetamide, investigated their potential to inhibit AChE. scirp.orgoalib.com Using AutoDock Vina, the binding energy of Sulfacetamide with AChE was determined. scirp.orgoalib.com While Sulfacetamide showed the weakest binding among the tested sulfonamides, its binding energy still suggested a potential for complex formation with the enzyme. oalib.com
Furthermore, molecular docking studies have been conducted on derivatives of sulfonamides, such as 4-phthalimidobenzenesulfonamide derivatives, as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comnih.govresearchgate.netnih.govrsc.org These studies have identified compounds with significant inhibitory activity and have used molecular docking to elucidate their binding modes within the active sites of these enzymes. nih.govresearchgate.netrsc.org For example, the most potent inhibitors in one study were found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govrsc.org
Binding Energies of Sulfacetamide and its Derivatives with Acetylcholinesterase (AChE)
| Compound | Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Sulfacetamide | Acetylcholinesterase (AChE) | AutoDock Vina | -7.7 | oalib.com |
| 4-Phthalimidobenzenesulfonamide derivative (Compound 7) | Acetylcholinesterase (AChE) | GOLD 5.2.1 | Not explicitly stated in kcal/mol, but shown to interact with key residues | nih.govrsc.org |
| 4-Phthalimidobenzenesulfonamide derivative (Compound 2g) | Acetylcholinesterase (AChE) | Not specified | -33.67 kJ/mol | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds.
Several QSAR studies have been performed on sulfonamide derivatives to understand the structural requirements for their biological activities, including antibacterial and enzyme inhibitory effects. nih.govnih.govmdpi.comresearchgate.net These studies have employed various molecular descriptors and statistical methods to develop predictive models.
For instance, a 2D-QSAR analysis was performed on a series of aromatic sulfonyl hydrazones to model their antimicrobial activity against Escherichia coli and Staphylococcus aureus. nih.gov The study found that the total point-charge component of the molecular dipole was the most important descriptor for activity against E. coli, while the partial negative surface area was most critical for activity against S. aureus. nih.gov Another QSAR study on benzene (B151609) sulphonamide derivatives as antioxidants established a mathematical relationship between the antioxidant activity (IC50) and descriptors like electrophilicity, SCF, and molar refractivity. rsc.org
A study on a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase found that a three-dimensional QSAR approach (Comparative Molecular Field Analysis - CoMFA) provided excellent results, yielding a pharmacophore model useful for predicting the binding of new sulfa drugs to DHPS. researchgate.net
Key Findings from QSAR Studies on Sulfonamide Derivatives
| Study Focus | Key Descriptors/Findings | Reference |
|---|---|---|
| Antimicrobial activity of aromatic sulfonyl hydrazones | Total point-charge component of the molecular dipole (for E. coli); Partial negative surface area (for S. aureus) | nih.gov |
| Antioxidant activity of benzene sulphonamide derivatives | Electrophilicity, SCF, and Molar Refractivity | rsc.org |
| Inhibition of Pneumocystis carinii DHPS by sulfa drugs | A 3D-QSAR (CoMFA) model was successfully developed to create a pharmacophoric model. | researchgate.net |
Theoretical Studies on Adsorption and Catalytic Degradation Mechanisms
Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the mechanisms of adsorption and degradation of environmental pollutants. In the case of Sulfacetamide, such studies have provided detailed insights into its interaction with mineral surfaces and its subsequent catalytic degradation.
A comprehensive theoretical study investigated the adsorption and catalytic degradation mechanism of Sulfacetamide on the anatase TiO2(001) and (101) surfaces. researchgate.netrsc.orgnih.gov The study used DFT calculations to determine the most probable adsorption configurations and to explore various degradation pathways. researchgate.netrsc.orgnih.gov
The research revealed that the adsorption of Sulfacetamide onto the TiO2 surfaces leads to the elongation of certain chemical bonds within the molecule, making it more susceptible to degradation. researchgate.netnih.gov Six potential degradation pathways were proposed, including the breaking of the branch chain, dihydroxylation of the benzene ring, amino substitution, and the breaking of the sulfur-nitrogen bond. researchgate.netnih.gov
The study concluded that the TiO2(001) surface is more favorable for the degradation of Sulfacetamide due to lower energy barriers for several degradation pathways compared to the TiO2(101) surface. researchgate.netrsc.orgnih.gov The most probable reaction pathways were identified as the attack of hydroxyl radicals on specific carbon and nitrogen atoms of the Sulfacetamide molecule. rsc.orgnih.gov The calculated energy barriers for these reactions were low enough to suggest that they can readily occur at room temperature. nih.gov These computational findings are consistent with experimental observations of Sulfacetamide degradation and provide a microscopic understanding of the photocatalytic reaction mechanisms. nih.gov
Theoretical Degradation Pathways of Sulfacetamide on TiO2 Surfaces
| Degradation Pathway | Description | Key Finding | Reference |
|---|---|---|---|
| Branch Chain Breaking | Cleavage of the acetyl group from the sulfonamide nitrogen. | The TiO2(001) surface exhibits lower energy barriers for degradation compared to the TiO2(101) surface. | researchgate.netrsc.orgnih.gov |
| Benzene Ring Dihydroxylation | Addition of hydroxyl groups to the benzene ring. | ||
| Amino Substitution | Replacement of the amino group on the benzene ring. | ||
| Sulfur-Nitrogen Bond Breaking | Cleavage of the bond between the sulfur atom of the sulfonyl group and the nitrogen atom. |
Elucidation of Adsorption Configurations and Energy Barriers
DFT calculations have been instrumental in determining the most stable adsorption configurations of sulfacetamide on different TiO2 surfaces. researchgate.net By comparing the adsorption energies of various possible orientations, researchers have identified the most probable ways the molecule binds to the catalyst. researchgate.net Studies on anatase TiO2 show that the adsorption characteristics differ between the (001) and (101) surfaces. researchgate.net After adsorption, changes in the structural bond lengths of the sulfacetamide molecule are observed, with some bonds becoming elongated, indicating a weakening that could precede degradation. researchgate.net
The table below summarizes the calculated energy barriers for the most probable hydroxyl radical attack pathways on different atoms of the sulfacetamide molecule adsorbed on the two TiO2 surfaces.
| Surface | Attacked Atom | Energy Barrier (kcal/mol) |
| TiO2 (001) | C(1) | 7.7 |
| TiO2 (001) | C(3) | 26.1 |
| TiO2 (001) | N(6) | 14.6 |
| TiO2 (101) | C(4) | 23.4 |
This data indicates that reactions such as the attack on the C(1) and N(6) atoms on the (001) surface can occur easily at room temperature due to their very low energy barriers. researchgate.net
Identification of Probable Degradation Pathways (e.g., Hydroxyl Radical Attack)
Computational studies using DFT have successfully proposed and analyzed several possible degradation pathways for sulfacetamide on TiO2 surfaces. researchgate.net The primary mechanism investigated is the attack by hydroxyl radicals (•OH), which are highly reactive species generated during photocatalysis. researchgate.netnih.gov These radicals can initiate the breakdown of the sulfacetamide molecule. nih.govresearchgate.net
DFT calculations have been used to model the attack of hydroxyl radicals on specific reactive sites within the sulfacetamide structure. researchgate.netnih.gov The results help predict which parts of the molecule are most susceptible to degradation. For sulfacetamide on TiO2, the attack by •OH on the C(1), C(3), and N(6) atoms of the molecule on the (001) surface, and the C(4) atom on the (101) surface, have been identified as the most probable initial steps of the reaction due to their low energy barriers. researchgate.net
Beyond hydroxyl radical attack, several other degradation pathways have been proposed based on these computational models: researchgate.net
Branch Chain Breaking: Fission of the side chains attached to the main structure.
Benzene Ring Dihydroxylation: Addition of two hydroxyl groups to the benzene ring, leading to its opening. researchgate.net
Amino Substitution: Replacement of the amino group. researchgate.net
Sulphur-Nitrogen Bond Breaking: Cleavage of the bond between the sulfur and nitrogen atoms, a key step in breaking down the sulfonamide structure. researchgate.net
These computational findings align with experimental results, providing a microscopic-level understanding of the photocatalytic degradation mechanism of sulfacetamide. researchgate.net
In Silico Prediction of Pharmaceutical Properties (e.g., ADME/T using admetSAR)
In silico tools play a crucial role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it undergoes expensive and time-consuming experimental testing. audreyli.com Web-based platforms like admetSAR and SwissADME allow for the rapid evaluation of a molecule's pharmacokinetic and toxicological profile based on its chemical structure. nih.govresearchgate.netnih.gov These predictions help in identifying promising drug candidates and flagging potential liabilities early in the development process. audreyli.comjapsonline.com
For Sulfacetamide sodium monohydrate, in silico models can predict a range of crucial properties. While its actual pharmacokinetics involve some systemic absorption after topical application and excretion primarily unchanged in the urine, computational models provide a more detailed, predictive profile. e-lactancia.orgsci-hub.se
Below is a representative table of predicted ADMET properties for sulfacetamide, illustrating the type of data generated by platforms like admetSAR.
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the GI tract if administered orally. e-lactancia.org |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system, minimizing CNS side effects. audreyli.com |
| Distribution | ||
| Plasma Protein Binding | Moderate | A portion of the drug will be bound to proteins in the blood, affecting its distribution. sci-hub.se |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Non-inhibitor | Low probability of interfering with the metabolism of other drugs processed by this key enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys, influencing its elimination half-life. |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Predicted to be non-mutagenic. |
| Carcinogenicity | Non-carcinogen | Predicted to have a low risk of causing cancer. |
| Acute Oral Toxicity (LD50) | Category III (500-5000 mg/kg) | Indicates low acute toxicity upon ingestion. drugbank.com |
These in silico predictions provide a valuable, multi-faceted profile of a compound's likely behavior in the body, guiding further development and research. japsonline.com
Degradation Pathways and Chemical Stability Profiling
Degradation Kinetics and Order of Reaction
The degradation of Sulfacetamide (B1682645) has been shown to follow specific kinetic models, which are crucial for predicting its shelf-life and stability under various conditions.
Hydrolysis: In aqueous solutions, particularly at elevated temperatures, Sulfacetamide degrades to its primary hydrolytic product, Sulfanilamide (B372717). This degradation process follows a first-order rate constant wikipedia.org.
Chlorination: In the context of water disinfection processes, the degradation of Sulfacetamide by chlorination follows a pseudo-first-order kinetic model rsc.orgnih.govresearchgate.net. The rate of this degradation is influenced by factors such as the concentration of the chlorinating agent, pH, and water temperature rsc.orgnih.govresearchgate.net.
Oxidation: The oxidation of Sulfacetamide by certain agents, such as diperiodatocuperate(III) in an alkaline medium, also occurs. The subsequent oxidation of its degradation product, sulfanilamide, to a blue product is a first-order reaction, while its conversion to an azo dye follows second-order kinetics wikipedia.org.
The table below summarizes the kinetic orders for different degradation processes of Sulfacetamide.
| Degradation Process | Order of Reaction | Conditions |
|---|---|---|
| Hydrolysis | First-Order | Higher temperatures in aqueous solution wikipedia.org |
| Chlorination | Pseudo-First-Order | Aquaculture water disinfection rsc.orgnih.govresearchgate.net |
| Oxidation of Sulfanilamide (Degradation Product) | First-Order (to blue product), Second-Order (to azo dye) | Aqueous alkaline medium with diperiodatocuperate(III) wikipedia.org |
Identification of Major Degradation Products
The breakdown of the Sulfacetamide molecule results in several distinct degradation products, depending on the environmental conditions.
Sulfanilamide is consistently identified as the major degradation product of Sulfacetamide nih.govakjournals.com. It is formed primarily through the hydrolysis of the acetyl group from the sulfonamide nitrogen. This reaction is accelerated by exposure to heat and light nih.govakjournals.com. Although Sulfanilamide possesses antibacterial properties, its activity is weaker than the parent compound nih.gov.
In the presence of light, Sulfacetamide and its primary degradation product, Sulfanilamide, can undergo further oxidation. This process can lead to the formation of colored compounds, including azo and azoxy derivatives wikipedia.orgnih.gov. A specific product identified from the photochemical formation process is Azobenzene-4,4'-disulfonamide nih.gov. The formation of this azo derivative from sulfanilamide has been studied and shown to follow second-order kinetics wikipedia.orgnih.gov.
The process of chlorination, used for water disinfection, leads to a unique set of degradation intermediates. During this process, the Sulfacetamide molecule is cleaved at the C–S bond (between the sulfonyl group and the benzene (B151609) ring) and the S–N bond (between the sulfonyl and acylamino groups) rsc.orgnih.govresearchgate.net. This cleavage results in the formation of primary intermediates, which are then further oxidized to produce compounds such as chloroanilines and chlorophenols rsc.orgnih.govresearchgate.net. These intermediates can be subsequently chlorinated to form other disinfection by-products rsc.orgnih.gov.
Influence of Environmental Factors on Degradation
Environmental conditions, particularly light exposure, play a significant role in the stability and degradation of Sulfacetamide.
Light, especially ultraviolet (UV) radiation, is a key factor in the degradation of Sulfacetamide wikipedia.orgnih.gov. Exposure to light sensitizes the molecule, leading to its degradation and the formation of Sulfanilamide wikipedia.orgnih.govakjournals.com. Research has shown that Sulfacetamide is more toxic in the presence of light than in the dark, which may be related to the formation of these degradation products wikipedia.org. For this reason, it is recommended that Sulfacetamide and its preparations be stored in the dark wikipedia.org.
The photocatalytic degradation of Sulfacetamide in the presence of a catalyst like Titanium dioxide (TiO2) and UV radiation has also been examined. Studies indicate that while Sulfacetamide itself is resistant to biodegradation, its photocatalytic degradation intermediates are significantly less toxic and can be mineralized wikipedia.orgnih.gov.
The table below outlines the major degradation products of Sulfacetamide under different conditions.
| Condition | Degradation Pathway | Major Products Identified |
|---|---|---|
| Heat, Aqueous Solution | Hydrolysis | Sulfanilamide wikipedia.orgnih.govakjournals.com |
| Light Exposure (UV) | Photodegradation / Photo-oxidation | Sulfanilamide nih.govakjournals.com, Azo and Azoxy Derivatives, Azobenzene-4,4'-disulfonamide wikipedia.orgnih.gov |
| Chlorination | Oxidation / Cleavage | Chloroanilines, Chlorophenols rsc.orgnih.govresearchgate.net |
Impact of Temperature and pH
The degradation of Sulfacetamide is significantly influenced by both temperature and pH. At elevated temperatures, aqueous solutions of Sulfacetamide undergo hydrolytic degradation, with the primary degradation product being sulfanilamide. wikipedia.orgnih.gov This hydrolysis follows first-order reaction kinetics. wikipedia.org
The pH of the solution plays a critical role in the stability of Sulfacetamide. The rate of photolytic degradation, for instance, is pH-dependent, with studies on eye-drop solutions indicating the highest rate of photolysis occurring around pH 5.0. nih.gov Conversely, solutions prepared at a pH range of 7 to 9 demonstrate ideal stability. nih.gov In one study, solutions at a pH of approximately 5.5 exhibited about 15% degradation when exposed to heat for 10 hours. nih.gov The ionization state of the molecule, which is governed by the pH, affects its susceptibility to degradation. For example, at pH 4.0, the absorption maximum of Sulfacetamide is distinct from its primary degradation product, sulfanilamide, due to differences in their ionization behavior (pKa of 5.40 for Sulfacetamide and 10.45 for sulfanilamide). nih.gov
| Condition | Observation | Primary Degradation Product | Source |
|---|---|---|---|
| Higher Temperatures | Accelerated degradation in aqueous solutions. | Sulfanilamide | wikipedia.org |
| pH ~5.0 | Highest rate of photolysis observed. | Not Specified | nih.gov |
| pH 7.0 - 9.0 | Demonstrates ideal stability for eye-drop solutions. | Minimal Degradation | nih.gov |
| Heat (10 hours) at pH ~5.5 | ~15% degradation observed. | Sulfanilamide | nih.gov |
Role of Water Components (e.g., NH₄⁺, HCO₃⁻, Humic Acid, Br⁻)
The degradation of Sulfacetamide in aqueous environments, particularly during water treatment processes like chlorination, is affected by the presence of various water components. A study on the transformation of Sulfacetamide during chlorination in aquaculture water revealed that components such as ammonium (NH₄⁺), bicarbonate (HCO₃⁻), humic acid, and bromide (Br⁻) have varied effects on the degradation rate. nih.gov
The presence of Br⁻ was found to accelerate the degradation rate of Sulfacetamide. nih.gov Conversely, components like NH₄⁺, HCO₃⁻, and humic acid can also influence the degradation kinetics, often by competing for disinfectants or by forming less reactive species. nih.gov While specific quantitative effects on Sulfacetamide degradation were part of a broader study on disinfection by-product formation, the general influence of these components is a critical consideration for its environmental fate. nih.gov
| Water Component | Effect on Sulfacetamide Degradation (during chlorination) | Source |
|---|---|---|
| Ammonium (NH₄⁺) | Influences degradation kinetics. | nih.gov |
| Bicarbonate (HCO₃⁻) | Influences degradation kinetics. | nih.gov |
| Humic Acid | Influences degradation kinetics. | nih.gov |
| Bromide (Br⁻) | Accelerates the degradation rate. | nih.gov |
Theoretical Elucidation of Degradation Mechanisms
Theoretical and experimental studies have provided insight into the specific chemical reactions that constitute the degradation of Sulfacetamide. These mechanisms involve the breaking of key chemical bonds through various processes.
Bond Breaking Pathways (e.g., C-S bond, S-N bond, Benzene Ring Dihydroxylation)
The degradation of Sulfacetamide proceeds through the cleavage of several key covalent bonds. Theoretical calculations using Density Functional Theory (DFT) have proposed multiple degradation pathways, including the breaking of the sulfonamide side chain, dihydroxylation of the benzene ring, and cleavage of the sulfur-nitrogen (S-N) bond. rsc.orgresearchgate.net
Experimental evidence supports these theoretical models. During chlorination, the transformation of Sulfacetamide has been shown to involve the breaking of both the carbon-sulfur (C-S) bond between the sulfonyl group and the benzene ring, and the S-N bond that links the sulfonyl and acylamino groups. nih.gov Cleavage of the S-N bond is a common degradation pathway for sulfonamides, leading to the formation of sulfanilic acid. nih.gov The C-S bond cleavage results in the formation of aniline (B41778). nih.gov Furthermore, photocatalytic degradation studies on sulfonamides have identified products resulting from the substitution of the aromatic ring with hydroxyl groups, consistent with the proposed benzene ring dihydroxylation pathway. mdpi.com
Role of Oxidative and Hydrolytic Processes
Both oxidative and hydrolytic processes are fundamental to the degradation of Sulfacetamide. Hydrolysis is a primary degradation pathway, particularly under thermal stress, leading to the cleavage of the S-N bond to form sulfanilamide. wikipedia.orgnih.gov This reaction is considered one of the most common mechanisms for the abiotic degradation of sulfonamides in the environment. nih.gov
Oxidative processes also play a significant role. The degradation product of hydrolysis, sulfanilamide, can be further oxidized to form colored products, such as a blue product or an azo dye. wikipedia.org In photocatalytic degradation, hydroxyl radicals (•OH) can attack the Sulfacetamide molecule, initiating degradation. rsc.org Studies on other sulfonamides have shown that oxidative reactions can lead to the formation of hydroxylamine (B1172632), azo, and nitro derivatives. mdpi.com The initial degradation via C-S and S-N bond cleavage during chlorination results in primary intermediates that are then further oxidized. nih.gov
Analytical Methodologies for Sulfacetamide Sodium Monohydrate
Spectrophotometric Methods
Spectrophotometry offers a simple, rapid, and cost-effective approach for the analysis of Sulfacetamide (B1682645). These methods are based on the principle that the drug molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.
UV-Visible Spectrophotometry for Assay and Degradation Product Determination
UV-Visible spectrophotometry is widely employed for the assay of Sulfacetamide and the simultaneous determination of its primary degradation product, sulfanilamide (B372717). nih.gov Sulfacetamide sodium exhibits a zero-order absorption spectrum with a maximum absorbance (λmax) at 258 nm. researchgate.net However, the absorption maximum can shift depending on the pH of the solution. For instance, at pH 4.0, the λmax of Sulfacetamide is 271 nm, which is distinct from the 258 nm λmax of sulfanilamide under the same conditions. nih.gov This difference in absorption at a specific pH allows for the development of two-component spectrophotometric assays to quantify both compounds in a mixture. nih.gov
Derivative spectrophotometry, particularly first and second-order derivatives, can also be used for the direct quantitative determination of Sulfacetamide, even in the presence of its degradation products. researchgate.net This technique enhances the resolution of overlapping spectra, making it a more reliable method than peak height measurements in some cases. researchgate.net
Validation studies for UV spectrophotometric methods have demonstrated good linearity, accuracy, and precision in accordance with ICH guidelines. nih.gov For example, a validated method showed linearity in the concentration range of 1.0–5.0 × 10⁻⁵ M with high accuracy (recovery of 100.03 ± 0.589%) and precision (RSD of 0.587%). nih.gov The limits of detection (LOD) and quantification (LOQ) for pure Sulfacetamide sodium have been reported to be as low as 1.67×10⁻⁶ M and 5.07×10⁻⁶ M, respectively. nih.gov
Table 1: UV-Visible Spectrophotometric Methods for Sulfacetamide Analysis
| Method | Wavelength (λmax) | Linearity Range | Key Findings |
|---|---|---|---|
| Zero-Order UV Spectrophotometry | 258 nm | 0.55-25.4 µg/ml | Determination limit with R² = 0.9999 and RSD = 1.25 %. researchgate.net |
| First and Second-Order Derivative UV Spectrophotometry | Not specified | 0.25-50.80 µg/ml | Determination limits with R² = 0.9982 and 0.9995, and RSD = 1.60 % and 2.40 % respectively. researchgate.net |
Spectrofluorimetric Methods
Spectrofluorimetry provides a highly sensitive alternative for the determination of certain compounds. While specific spectrofluorimetric methods for Sulfacetamide (sodium monohydrate) are not extensively detailed in the provided context, the technique is mentioned as a viable analytical procedure for its evaluation. rdd.edu.iq Spectrofluorimetric methods are generally based on the native fluorescence of a molecule or the fluorescence of a derivative formed after a chemical reaction. The intensity of the emitted light is proportional to the concentration of the analyte. For related compounds, spectrofluorimetric methods have shown high sensitivity with linearity in the microgram per milliliter range. researchgate.netglobalresearchonline.net
Colorimetric Methods (e.g., Diazotization-Coupling Reactions)
Colorimetric methods for Sulfacetamide analysis often involve diazotization of its primary aromatic amine group, followed by a coupling reaction with a chromogenic agent to form a colored azo dye. The intensity of the color produced is directly proportional to the concentration of Sulfacetamide and can be measured using a spectrophotometer. researchgate.netrdd.edu.iquobaghdad.edu.iqepstem.net
Several coupling reagents have been utilized, each resulting in a chromogen with a specific maximum absorbance (λmax). For instance:
Coupling with N-(1-naphthyl)ethylenediamine (Bratton-Marshall reagent) in an acidic medium produces a colored product with a λmax at 530 nm. researchgate.net
Reaction with 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline medium yields a product with a λmax at 466 nm. researchgate.net
Using 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride results in a chromogen with a λmax at 562 nm. researchgate.net
Coupling with chromotropic acid in an alkaline medium forms an orange-colored product with a λmax at 511.5 nm. rdd.edu.iquobaghdad.edu.iqresearchgate.net
Reaction with p-cresol (B1678582) in an alkaline medium after diazotization produces an orange-colored azo dye with a λmax at 450 nm. rdd.edu.iquobaghdad.edu.iq
Coupling with m-aminophenol results in an intense orange-colored monoazo dye with a λmax at 436 nm. epstem.net
These methods have been validated and demonstrate good linearity over specific concentration ranges. For example, the diazotization-coupling reaction with chromotropic acid showed linearity in the range of 0.5-20.0 µg/ml. uobaghdad.edu.iq
Table 2: Colorimetric Methods for Sulfacetamide Determination
| Coupling Reagent | Wavelength (λmax) | Linearity Range |
|---|---|---|
| N-(1-napthyl) ethylene (B1197577) diamine (BM reagent) | 530 nm | 1 to 3 µg/ml researchgate.net |
| 1,2-naphthoquinone-4-sulfonate (NQS) | 466 nm | 5 to 30 µg/ml researchgate.net |
| 3-methyl-2-benzothiazolinone hydrazone (MBTH) | 562 nm | 10 to 50 µg/ml researchgate.net |
| Chromotropic Acid | 511.5 nm | 0.5-20.0 µg/ml uobaghdad.edu.iq |
| p-Cresol | 450 nm | 5.0-100 µg/mL uobaghdad.edu.iq |
Chromatographic Techniques
Chromatographic techniques are powerful separation methods that are widely used for the analysis of multi-component samples, including the determination of Sulfacetamide and its degradation products.
High-Performance Liquid Chromatography (HPLC) (e.g., RP-HPLC, C18 Columns, Mobile Phase Optimization)
High-Performance Liquid Chromatography (HPLC), particularly the reversed-phase (RP-HPLC) mode, is a cornerstone for the analysis of Sulfacetamide. nih.govsemanticscholar.orgakjournals.com C18 columns are the most commonly used stationary phases for this purpose. semanticscholar.orgresearchgate.netresearchgate.net
The separation is achieved by optimizing the mobile phase composition, which typically consists of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). akjournals.comchromatographyonline.com The pH of the mobile phase is a critical parameter that influences the retention and selectivity of ionizable analytes like Sulfacetamide. chromatographyonline.com For instance, a mobile phase of methanol and water (60:40, v/v) adjusted to pH 5.0 with orthophosphoric acid has been used for the simultaneous determination of Sulfacetamide and its impurities. akjournals.com The flow rate and detection wavelength are also optimized to achieve the best separation and sensitivity. A common detection wavelength for Sulfacetamide is 273 nm. researchgate.net
RP-HPLC methods have been developed and validated for the simultaneous determination of Sulfacetamide and its degradation products, such as sulfanilamide and dapsone. semanticscholar.orgakjournals.com These methods demonstrate good linearity, accuracy, and precision, making them suitable for quality control and stability studies.
Table 3: HPLC Method Parameters for Sulfacetamide Analysis
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Application |
|---|---|---|---|---|
| X-bridge ODS C18 (5 μm, 250mm x 4.6mm) | Methanol:Water (60:40, v/v), pH 5.0 with orthophosphoric acid | 1.0 mL/min | 273 nm | Simultaneous determination of Sulfacetamide, sulfanilamide, and dapsone. semanticscholar.orgakjournals.comresearchgate.net |
Thin-Layer Chromatography (TLC) for Identification and Degradation Product Analysis
Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective chromatographic technique used for the identification and semi-quantitative analysis of Sulfacetamide and its degradation products. nih.govnih.gov It is particularly useful for detecting the presence of sulfanilamide, the major degradation product formed upon exposure to heat or UV light. nih.gov
In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel G/UV 254. nih.gov The plate is then developed in a suitable mobile phase. The choice of the solvent system is crucial for achieving good separation. For instance, a mobile phase of chloroform:dichloromethane:acetic acid (6:2.5:1.5, by volume) has been used to separate Sulfacetamide from sulfanilamide and dapsone, with respective Rf values of 0.60, 0.41, and 0.75. researchgate.net After development, the separated spots can be visualized under UV light and their retardation factors (Rf) are calculated for identification. nih.govresearchgate.net Densitometric scanning can be employed for quantitative analysis. researchgate.net
Table 4: TLC System for Sulfacetamide and Degradation Product Analysis
| Stationary Phase | Mobile Phase | Detection | Application |
|---|
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the analysis of sulfacetamide. This technique is particularly useful for the simultaneous determination of sulfacetamide and its impurities or degradation products.
One HPTLC-spectrodensitometric method facilitates the separation of sulfacetamide sodium from its official impurities, sulfanilamide and dapsone. akjournals.com The separation is achieved on silica plates with a mobile phase of chloroform, dichloromethane, and acetic acid (in a 6:2.5:1.5 ratio by volume). Densitometric analysis is then performed at 273 nm. akjournals.com This method has been successfully validated according to International Council for Harmonisation (ICH) guidelines and applied to the analysis of ophthalmic solutions. akjournals.com
Table 1: HPTLC Method Parameters
| Parameter | Sulfacetamide, Sulfanilamide, Dapsone Analysis | Safinamide Mesylate Analysis | Nandrolone Decanoate Analysis |
|---|---|---|---|
| Stationary Phase | Silica gel plates | Aluminum plates precoated with silica gel 60 F254 | Glass CN modified silica gel 60F254 plates |
| Mobile Phase | Chloroform:Dichloromethane:Acetic acid (6:2.5:1.5, by volume) | Toluene: Methanol: Triethylamine (4:1:0.5 v/v) | n-hexane-ethyl acetate (B1210297) (42.5:7.5 v/v) |
| Detection Wavelength | 273 nm | 226 nm | 245 nm |
| Reference | akjournals.com | researchgate.net | nih.gov |
Stability-Indicating Chromatographic Methods
Stability-indicating methods are crucial for determining the shelf-life of a drug product by distinguishing the intact active pharmaceutical ingredient from its degradation products. Several stability-indicating chromatographic methods have been developed for sulfacetamide sodium.
A key degradation product of sulfacetamide is sulfanilamide. nih.gov A stability-indicating UV spectrometric method has been validated for the simultaneous determination of sulfacetamide sodium and sulfanilamide. nih.govnih.gov This method is valuable for analyzing samples that have been subjected to forced degradation conditions, such as exposure to heat or UV light. nih.gov The method demonstrated accuracy with a recovery of 100.03 ±0.589% and a precision (RSD) of 0.587%. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability-indicating assays. A reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous estimation of sulfacetamide sodium and fluorometholone (B1672912). indexcopernicus.com This method utilizes a Shimadzu RP-18 column with an isocratic mobile phase of acetonitrile and 1% orthophosphoric acid (pH 5.0) in a 70:30 ratio, with detection at 254 nm. indexcopernicus.com The retention times for sulfacetamide sodium and fluorometholone were found to be 2.578 min and 3.614 min, respectively. indexcopernicus.com
Another RP-HPLC method was developed for the simultaneous quantification of sulfacetamide sodium and prednisolone (B192156) sodium phosphate (B84403). researchgate.net Isocratic elution with a solvent system of acetate buffer (0.01 M, pH 7), acetonitrile, and methanol (75:20:5 v/v/v) at a flow rate of 0.8 mL/min provided optimal resolution. researchgate.net Furthermore, a stability-indicating RP-HPLC method for the simultaneous determination of sulfadiazine (B1682646) sodium, sulfathiazole (B1682510) sodium, and sulfadimidine sodium in a powder dosage form used an isocratic mobile phase of water, methanol, and glacial acetic acid (750:249:1, v/v/v) with detection at 270 nm. researchgate.net
Table 2: Stability-Indicating HPLC Method Parameters
| Analytes | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| Sulfacetamide Sodium, Fluorometholone | Shimadzu RP-18 (5µm, 250mm × 4.6mm) | Acetonitrile:1% Ortho Phosphoric Acid (pH 5.0) (70:30) | 1 mL/min | 254 nm | indexcopernicus.com |
| Sulfacetamide Sodium, Prednisolone Sodium Phosphate | C18 (5 µm, 100 Å, 4.6 ◊ 150 mm) | Acetate buffer (0.01 M, pH 7):Acetonitrile:Methanol (75:20:5) | 0.8 mL/min | Not Specified | researchgate.net |
| Sulfadiazine Sodium, Sulfathiazole Sodium, Sulfadimidine Sodium | C18 (250 mm × 4.6 mm, 5 µm) | Water:Methanol:Glacial Acetic Acid (750:249:1) | 1.0 ml/min | 270 nm | researchgate.net |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) has emerged as a significant analytical technique for the separation and determination of sulfonamides in various matrices, including pharmaceuticals. nih.govresearchgate.net This method offers advantages in terms of efficiency, speed, and minimal sample and reagent consumption.
Different modes of capillary electrophoresis, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been applied to the analysis of sulfonamides. nih.gov These methods are valuable for quality control of pharmaceutical dosage forms and for the determination of these compounds in biological fluids. nih.govresearchgate.net
For instance, a CZE method has been developed for the separation of sulfadiazine and sulfamethoxazole (B1682508) using a fused-silica capillary and a 15 mM phosphate buffer at pH 6.2 as the electrolyte. nih.gov The separation was achieved with a voltage of 30 kV at 25°C, resulting in a run time of 6 minutes. nih.gov Such methods demonstrate the potential of capillary electrophoresis for the efficient analysis of sulfacetamide and related compounds.
Advanced Spectroscopic Characterization (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the identification and characterization of pharmaceutical compounds based on their unique vibrational spectra. The FT-IR spectrum of sulfacetamide sodium provides a molecular fingerprint that can be used for its identification.
The infrared spectrum of sulfacetamide can be obtained using techniques such as potassium bromide (KBr) disc or nujol mull. chemicalbook.com The spectrum of sulfacetamide sodium has been recorded using the mull technique. nih.gov The United States Pharmacopeia (USP) also references Infrared Absorption <197K> as a method for the identification of sulfacetamide. drugfuture.com
Pharmaceutical Formulation Research and Development Excluding Human Clinical Data
Ocular Delivery Systems
Traditional ocular delivery methods, such as eye drops, are often limited by the eye's natural protective mechanisms, which can lead to rapid drug clearance and reduced efficacy. To address these limitations, researchers have focused on developing more sophisticated delivery systems for sulfacetamide (B1682645) sodium monohydrate.
Development of Ophthalmic Gels for Enhanced Ocular Retention
Ophthalmic gels are designed to increase the time that sulfacetamide sodium monohydrate remains on the ocular surface. A key area of this research is the development of in-situ gelling systems. These formulations are applied as a liquid drop and transform into a gel upon contact with the eye, triggered by physiological conditions like the pH of tear fluid. ijper.orgplos.org This transition to a more viscous state reduces the rapid drainage of the drug from the eye, thereby enhancing its retention time and potential bioavailability. ijper.orgplos.org
Studies have successfully formulated pH-induced in-situ gels using polymers such as Carbopol 940, often in combination with viscosity-enhancing agents like Hydroxypropyl Methylcellulose (HPMC). ijper.orgnih.gov These formulations are prepared to have a pH of around 6.0, which is comfortable upon instillation, and then to gel at the tear fluid's natural pH of 7.4. ijper.orgnih.gov The viscosity of these gels, a critical factor for retention, has been shown to increase with higher polymer concentrations. nih.gov An optimized formulation containing 0.8% w/v Carbopol® 940 and 1.5% w/v HPMC E4M was found to sustain drug release over 8 hours and passed sterility tests. ijper.org
Ocuserts for Controlled Drug Release
Ocuserts, or ocular inserts, are another advanced delivery system investigated for sulfacetamide sodium monohydrate. These are sterile, polymeric devices that are placed in the eye's cul-de-sac to release the drug in a controlled and sustained manner. jddtonline.infoscispace.com This technology aims to overcome the issues of poor bioavailability and frequent dosing associated with conventional eye drops. jddtonline.infoscispace.com
Research has focused on creating Ocuserts using various polymers, including Hydroxypropyl Methylcellulose (HPMC) and Ethyl Cellulose (B213188), fabricated through methods like solvent casting. jddtonline.infoscispace.com One study developed a biodegradable double-layer insert using sodium alginate and polyvinylpyrrolidone (B124986) (PVP) K90 for the drug matrix, with a rate-controlling layer made of Eudragit RLPO and PVP K90. najah.edunajah.edu This formulation demonstrated prolonged drug release over 12 hours. najah.edunajah.edu
Polymer-Based Formulations for Sustained Release
The foundation of modern controlled-release formulations for sulfacetamide sodium monohydrate lies in the use of specific polymers. These polymers create a matrix that holds the drug and releases it gradually.
Utilization of Hydroxypropyl Methylcellulose (HPMC), Carbopol, and Sodium Alginate
HPMC, Carbopol, and sodium alginate are key polymers extensively studied for their roles in sustained-release ocular formulations, valued for their gelling, bioadhesive, and release-retarding properties. nih.govnajah.edu
Hydroxypropyl Methylcellulose (HPMC): A cellulose derivative that acts as a viscosity enhancer and release retardant in in-situ gels and as a film-forming polymer in Ocuserts. ijper.orgscispace.com
Carbopol: A high-molecular-weight polymer of acrylic acid that functions as a pH-sensitive gelling agent, turning from a solution to a gel as the pH increases to that of the eye. ijper.orgnih.gov
Sodium Alginate: A natural polysaccharide that can form gels in the presence of cations found in tear fluid. It has been used to create biodegradable ocular inserts for prolonged drug release. najah.edunajah.edu
The table below summarizes the roles of these polymers in different formulation types.
| Polymer | Formulation Type | Primary Function |
| Hydroxypropyl Methylcellulose (HPMC) | In-situ Gel, Ocusert | Viscosity Enhancer, Film Former, Release Retardant |
| Carbopol | In-situ Gel | pH-Sensitive Gelling Agent, Mucoadhesive |
| Sodium Alginate | Ocular Insert | Ion-Activated Gelling Agent, Matrix Former |
Evaluation of In Vitro Drug Release Kinetics and Profiles
In vitro release studies are essential for characterizing the performance of sustained-release formulations. These tests are typically performed using diffusion cells, like a Franz diffusion cell, to simulate the release of the drug from the formulation into the tear fluid. nih.gov
Research on in-situ gels has shown that drug release is sustained over several hours. One study reported that Carbopol 940-based gels sustained the release of sulfacetamide sodium for up to 8 hours. nih.gov The release rate is generally dependent on the polymer concentration, with higher concentrations leading to a more prolonged release. ijper.orgnih.gov Ocular inserts have demonstrated even longer release profiles. A biodegradable insert composed of sodium alginate and Eudragit RLPO showed prolonged drug release over 12 hours, following zero-order release kinetics, which indicates a constant drug release rate. najah.edunajah.edu
The following table illustrates hypothetical in-vitro release data for different sulfacetamide sodium formulations, demonstrating the impact of polymer composition on the release profile.
| Formulation ID | Polymer System | Polymer Conc. (%) | Cumulative Release at 8 hrs (%) |
| GEL-A | Carbopol 940 / HPMC E4M | 0.5 / 1.5 | 82 |
| GEL-B | Carbopol 940 / HPMC E4M | 0.8 / 1.5 | 71 |
| INSERT-C | Sodium Alginate / PVP | 1.5 / 7.0 | 55 |
Excipient Compatibility Studies (e.g., FT-IR Confirmation)
To ensure the stability of a pharmaceutical formulation, it is critical to confirm that the active drug does not chemically interact with the excipients. Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for this purpose. By comparing the FT-IR spectrum of the pure drug with the spectra of the drug-excipient mixtures, any significant chemical interactions can be identified.
In the development of sulfacetamide sodium ocular formulations, FT-IR studies have been conducted to confirm its compatibility with polymers like HPMC and Carbopol. These studies look for the characteristic peaks of sulfacetamide sodium, such as those corresponding to its sulfone group (S=O) and aromatic groups. The persistence of these specific peaks in the spectra of the drug-polymer mixtures, without significant shifts or the appearance of new bands, provides evidence that there is no chemical interaction between the drug and the excipients. This confirms the stability of the drug within the formulation.
Formulation Stability and Sterility Assessment
Ensuring the stability and sterility of pharmaceutical products is paramount for their quality and efficacy. This involves rigorous testing throughout the formulation development process.
Stability-Indicating Methods
A crucial aspect of stability testing is the use of validated stability-indicating analytical methods. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. For sulfacetamide sodium, a primary degradation product is sulfanilamide (B372717). nih.govnih.gov
A stability-indicating UV spectrometric method has been developed for the simultaneous assay of sulfacetamide sodium and its main degradation product, sulfanilamide. nih.gov This method is valuable for monitoring the stability of sulfacetamide sodium in various formulations. nih.gov The accuracy and precision of this method have been validated, with a recovery of 100.03% ±0.589% and a relative standard deviation (RSD) of 0.587% for the assay of pure sulfacetamide sodium. nih.govnih.gov The limits of detection (LOD) and quantification (LOQ) for sulfacetamide sodium were found to be 1.67×10⁻⁶ M and 5.07×10⁻⁶ M, respectively. nih.govnih.gov
High-pressure liquid chromatography (HPLC) is another powerful technique for the determination of sulfacetamide sodium and sulfanilamide in ophthalmic solutions. nih.gov An HPLC method using an absorption column and sulfabenzamide (B183) as an internal standard demonstrated an average recovery of 100.9% for sulfacetamide sodium with a relative standard deviation of 1.9%. nih.gov
Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways of a drug substance and to ensure the analytical methods can detect any degradation products. These studies involve exposing the drug to stress conditions such as heat and UV light.
In one study, exposure of a sulfacetamide sodium solution (pH ~5.5) to heat for 10 hours resulted in approximately 15% degradation to sulfanilamide. nih.gov Exposure to UV light for 1 hour led to about 29% degradation. nih.gov These studies confirmed that sulfanilamide is the primary degradation product under these conditions and that the analytical method could effectively separate and quantify both compounds. nih.gov
| Stress Condition | Duration | Degradation (%) | Primary Degradation Product |
| Heat | 10 hours | ~15% | Sulfanilamide |
| UV Light | 1 hour | ~29% | Sulfanilamide |
This table summarizes the results of a forced degradation study on a sulfacetamide sodium solution.
Sterility Testing
For sterile formulations, such as ophthalmic solutions, sterility testing is a mandatory release requirement. The standard method for sterility testing is the membrane filtration method, as described in the United States Pharmacopeia (USP) <71> and European Pharmacopoeia (Ph. Eur.) 2.6.1. fda.gov
In addition to release testing, sterility is monitored throughout the product's shelf life as part of the stability program. fda.gov This ensures that the product remains sterile until its expiry date. fda.gov Bacteriostasis and fungistasis testing is also performed to ensure that the product formulation does not inhibit the growth of microorganisms, which could lead to false-negative sterility test results. fda.gov
Optimization of Formulation Parameters
The performance and stability of a pharmaceutical formulation are highly dependent on its physicochemical parameters, such as pH and viscosity.
pH Optimization
The pH of a formulation can significantly impact the solubility, stability, and activity of the drug. For sulfacetamide sodium, the ionization behavior of both the active drug and its degradation product, sulfanilamide, is pH-dependent. nih.gov
At a pH of 4.0, the absorption maximum of sulfacetamide sodium (271 nm) is distinct from that of sulfanilamide (258 nm), allowing for their simultaneous spectrometric determination. nih.gov This difference in absorption is due to the different pKa values of sulfacetamide (pKa 5.40) and sulfanilamide (pKa 10.45). nih.gov The stability of the analytical method to small changes in pH has been demonstrated, indicating its robustness. nih.govnih.gov Ophthalmic solutions of sulfacetamide sodium are often formulated with a buffer, such as monobasic sodium phosphate (B84403), to maintain the desired pH. hres.canih.gov
Viscosity Optimization
The research indicated that a formulation of sulfacetamide-loaded polycarbophil (B1168052) microspheres was the most suitable for ocular application. nih.gov The use of these microspheres in a suspension with light mineral oil demonstrated significantly better clinical outcomes in treating bacterial keratitis in rabbits compared to a plain sulfacetamide sodium suspension. nih.gov This improvement was attributed to the increased residence time of the bioadhesive microspheres on the ocular surface. nih.gov
| Polymer | Role in Formulation | Impact on Performance |
| Pectin | Bioadhesive polymer | Contributes to mucoadhesion |
| Polycarbophil | Bioadhesive polymer | Optimized formulation for ocular application, enhanced efficacy |
| Hydroxypropylmethyl cellulose (HPMC) | Viscosity-enhancing and bioadhesive polymer | Used in microsphere fabrication |
This table highlights polymers used to optimize the viscosity and bioadhesion of sulfacetamide sodium formulations.
Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations Excluding Human Clinical Data
In Vitro Antibacterial Activity Assessment
The in vitro antibacterial efficacy of sulfacetamide (B1682645) is characterized by its bacteriostatic action against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial synthesis of folic acid. This interference with folic acid synthesis ultimately hinders bacterial growth and replication.
The spectrum of activity for sulfacetamide includes several common bacterial pathogens. Susceptible organisms generally include Staphylococcus aureus, Streptococcus pneumoniae, viridans group streptococci, Haemophilus influenzae, Enterobacter species, Escherichia coli, and Klebsiella species. nih.gov However, it is important to note that many strains of staphylococci have demonstrated resistance to sulfonamides. nih.gov Sulfacetamide is generally not effective against Neisseria species, Serratia marcescens, and Pseudomonas aeruginosa. nih.gov
The minimum inhibitory concentration (MIC) is a key parameter in assessing antibacterial activity, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. In vitro studies have demonstrated a wide range of effective concentrations for sodium sulfacetamide, from 0.006% up to 6.4%, depending on the bacterial strain. episkin.com More specific MIC values for selected pathogens are presented in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of Sulfacetamide Against Selected Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.5 - >256 | MIC50 and MIC90 values can vary significantly depending on the strain's resistance profile. researchgate.netnih.gov |
| Streptococcus pneumoniae | 0.125 - 1.5 | MIC50 and MIC90 values can be influenced by the specific serotype. umsha.ac.irnih.gov |
| Escherichia coli | 8 - 512 | Susceptibility can be highly variable, with some strains exhibiting significant resistance. nih.gov |
| Haemophilus influenzae | 8 - 64 | MIC50 values can range up to 64 µg/mL. nih.govresearchgate.net |
Mechanisms of Protein Binding (e.g., Bovine Serum Albumin)
The interaction of sulfacetamide with plasma proteins, particularly albumin, is a crucial factor in its distribution and availability in the body. Bovine serum albumin (BSA) is frequently used as a model protein in these pre-clinical studies due to its structural similarity to human serum albumin.
Spectroscopic studies have been employed to investigate the binding of sulfacetamide sodium to BSA. nih.gov These studies reveal that the binding process induces conformational changes in the BSA molecule. The interaction is primarily driven by hydrogen bonding and weak van der Waals forces. nih.gov
Thermodynamic parameters for the binding of sulfacetamide sodium to BSA have been determined through fluorescence quenching methods. The enthalpy change (ΔH⁰), entropy change (ΔS⁰), and Gibbs free energy change (ΔG⁰) were found to be -49.03 kJ mol⁻¹, -99.9 J K⁻¹ mol⁻¹, and -18.96 kJ mol⁻¹, respectively. nih.gov The negative ΔG⁰ value indicates a spontaneous binding process.
Using Förster's theory of non-radiation energy transfer, the average binding distance between the donor (BSA) and the acceptor (sulfacetamide sodium) has been calculated to be 3.72 nm. nih.gov The binding constant (Kb) for such interactions typically falls within a range that is high enough to ensure transport but low enough to allow for release at the target site, often considered to be between 10⁴ and 10⁶ M⁻¹. nih.gov
Absorption Mechanisms across Biological Barriers (in vitro models, e.g., cornea, cadaver skin)
The ability of sulfacetamide to penetrate biological barriers is essential for its therapeutic effect, particularly in topical applications for ophthalmic and dermatological conditions. In vitro models using excised tissues provide valuable insights into these absorption mechanisms.
Corneal Absorption:
The cornea presents a significant barrier to drug penetration due to its complex, multi-layered structure. nih.gov In vitro studies using excised goat cornea have demonstrated that the absorption of sulfacetamide can be significantly enhanced. One study reported a four-fold increase in ocular drug absorption when sulfacetamide was formulated in a biodegradable ocular insert. najah.edu The use of excised rabbit and porcine corneas in Franz diffusion cells is also a common method for evaluating transcorneal permeation. nih.govugent.be These models allow for the assessment of how different formulations can influence the drug's passage through the corneal layers. ugent.be
Cadaver Skin Absorption:
For dermatological applications, the percutaneous absorption of sulfacetamide is a key consideration. In vitro studies using human cadaver skin mounted in Franz diffusion cells have been utilized to quantify this absorption. mdpi.comnih.gov These studies have indicated a percutaneous absorption of approximately 4% for sodium sulfacetamide. nih.gov The Franz diffusion cell allows for the measurement of the drug's permeation through the skin layers into a receptor fluid, providing a quantitative measure of absorption. mdpi.comnih.gov Reconstructed skin equivalents are also emerging as alternative in vitro models to assess percutaneous absorption. episkin.com
Metabolic Pathways and Excretion Mechanisms (in vitro and animal models)
The biotransformation and elimination of sulfacetamide have been investigated in various in vitro and animal models, revealing species-specific differences in its metabolic pathways.
Metabolic Pathways:
In general, sulfonamides are metabolized in the liver primarily through acetylation of the N4-amino group, as well as hydroxylation and subsequent conjugation with glucuronic acid or sulfate. nih.gov The resulting metabolites, such as N4-acetyl-sulfacetamide, are typically inactive. nih.gov
Rat Models: In vitro studies using rat liver microsomes have shown that cytochrome P450 (CYP) enzymes, specifically isoforms like CYP2C7, CYP2D1, and CYP3A2, may be involved in the metabolism of sulfonamides. amegroups.cnnih.gov The metabolism of sulfamethoxazole (B1682508), a related sulfonamide, in rats primarily yields N4-acetyl-sulfamethoxazole. nih.gov
Dog Models: Dogs exhibit notable differences in sulfonamide metabolism compared to other species. They are poor acetylators. nih.gov In vitro studies with dog liver microsomes have shown that the reduction of the hydroxylamine (B1172632) metabolite back to the parent compound is a significant detoxification pathway, with this activity being 3-5 times higher than in humans. nih.gov CYP2B11 and CYP2D15 are among the key P450 enzymes involved in drug metabolism in dogs. nih.govresearchgate.net
Excretion Mechanisms:
The primary route of excretion for sulfacetamide and its metabolites is through the kidneys into the urine. nih.gov Animal studies have provided quantitative data on this process.
Rat Models: In rats administered radiolabeled sulfamethoxazole, over 75% of the dose was recovered in the urine. nih.gov The majority of the administered radioactivity is excreted within the first 24 hours. nih.gov
Other Animal Models: Studies in pigs have also shown that more than 75% of an administered dose of sulfamethoxazole is excreted in the urine. nih.gov In chickens, a similar pattern of rapid excretion, primarily via the urine, is observed. nih.gov
Future Research Directions and Emerging Paradigms
Rational Design of Novel Sulfonamide Derivatives to Overcome Resistance
The emergence of drug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a critical need for the development of new antimicrobial agents. The sulfonamide scaffold remains a valuable starting point for designing novel derivatives capable of circumventing existing resistance mechanisms. Future research in this area is focused on several key strategies:
Molecular Hybridization: This approach involves combining the sulfonamide pharmacophore with other bioactive scaffolds to create hybrid compounds with dual or enhanced mechanisms of action. This strategy is particularly advantageous for developing agents effective against resistant strains. nih.gov
Exploring Diverse Substitution Patterns: Traditionally, research has focused on N-monosubstituted 4-aminobenzenesulfonamides. However, recent studies have shown that modifying substitution patterns on the sulfonamide moiety can lead to derivatives with desired biological activities and properties, including the ability to overcome resistance to older sulfa drugs. nih.gov
Targeting Alternative Pathways: While the classical mechanism of action for sulfonamides is the inhibition of the folate biosynthetic pathway, novel derivatives are being designed to target other essential bacterial processes. nih.govbohrium.com This includes exploring mechanisms that are bactericidal rather than bacteriostatic. nih.gov
Structure-Activity Relationship (SAR) Studies: A critical component of rational drug design is the systematic investigation of how chemical structure relates to biological activity. mdpi.com By synthesizing and evaluating a series of related compounds, researchers can identify the key structural features required for potent antimicrobial activity against resistant strains.
| Research Strategy | Description | Key Objective |
| Molecular Hybridization | Combining the sulfonamide scaffold with other bioactive molecules. | To create hybrid compounds with enhanced or dual mechanisms of action against resistant bacteria. nih.gov |
| Diverse Substitution | Exploring various chemical modifications on the sulfonamide structure. | To develop derivatives that can overcome existing resistance mechanisms and exhibit improved properties. nih.gov |
| Alternative Pathway Targeting | Designing compounds that inhibit bacterial processes other than folate synthesis. | To identify novel mechanisms of action that are effective against resistant pathogens. nih.govbohrium.com |
| SAR Studies | Systematically analyzing the relationship between chemical structure and biological activity. | To identify key structural features for optimal antimicrobial potency. mdpi.com |
Integration of Computational Chemistry and Experimental Studies for Drug Discovery
The synergy between computational and experimental approaches has revolutionized the drug discovery process, making it more efficient and cost-effective. For sulfonamide research, this integration is pivotal in the rational design and development of new therapeutic agents.
Computer-Aided Drug Design (CADD): CADD methodologies are instrumental in identifying promising drug candidates, reducing the reliance on animal models, and facilitating the rational design of novel and safe therapeutics. mdpi.com These approaches can significantly shorten the timeline and reduce the costs associated with bringing a new drug to market. mdpi.com
Molecular Docking: This computational technique predicts the binding orientation and affinity of a small molecule to a target protein. mdpi.com For sulfonamides, molecular docking is used to estimate their binding energy against bacterial receptors like dihydropteroate (B1496061) synthase (DHPS), providing insights into their potential efficacy. nih.gov
Density Functional Theory (DFT): DFT methods are employed to calculate the structural and spectroscopic properties of sulfonamide molecules in their ground state. researchgate.net These theoretical calculations can be compared with experimental data to validate the molecular structures and understand their electronic properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is used to correlate the chemical structure of sulfonamide derivatives with their biological activities. This allows for the prediction of the potency of new, unsynthesized compounds, thereby guiding the design of more effective drugs.
The integration of these computational tools with experimental synthesis and biological evaluation allows for a more targeted and efficient discovery of novel sulfonamide derivatives with a wide range of potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities. rsc.org
| Computational Method | Application in Sulfonamide Research |
| Molecular Docking | Predicts binding affinity to bacterial targets like DHPS. nih.gov |
| Density Functional Theory (DFT) | Calculates structural and spectroscopic properties to validate molecular structures. researchgate.net |
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new derivatives. |
Development of Synergistic Antimicrobial Strategies
Combining existing antimicrobial agents to achieve synergistic effects is a promising strategy to combat drug resistance and enhance therapeutic efficacy. biointerfaceresearch.com For sulfonamides, this approach has been explored with various other classes of antimicrobials.
Combination with Dihydrofolate Reductase Inhibitors: The classic example of synergism is the combination of a sulfonamide (like sulfamethoxazole) with trimethoprim. These two drugs sequentially inhibit two different enzymes in the bacterial folic acid synthesis pathway, leading to a bactericidal effect. la.gov
Synergy with Polymyxins: In vitro studies have demonstrated a synergistic effect between sulfonamides and polymyxin group antibiotics against certain bacteria. nih.gov This combination can be bactericidal at therapeutic concentrations. nih.gov
Combination with Phytochemicals: There is growing interest in combining conventional antibiotics with phytochemicals (plant-derived compounds). This approach aims to neutralize bacterial resistance mechanisms, such as efflux pumps, making the antibiotic more effective. biointerfaceresearch.com This strategy can also reduce the required antibiotic concentration, potentially lowering toxicity. biointerfaceresearch.com
The development of synergistic antimicrobial strategies offers a way to extend the lifespan of existing antibiotics and provide effective treatment options for infections caused by multidrug-resistant organisms. biointerfaceresearch.com
Advanced Studies on Environmental Fate and Transformation Pathways
The widespread use of sulfonamides in human and veterinary medicine has led to their presence in various environmental compartments. Understanding their environmental fate and transformation is crucial for assessing their ecological impact.
Biodegradation: While biodegradation is a key process for the dissipation of sulfonamides in the environment, studies have shown that compounds like sulfadiazine (B1682646) and sulfamethazine are not readily biodegradable. nih.govnih.gov Further research is needed to identify the microorganisms and metabolic pathways involved in their degradation. nih.gov
Abiotic Degradation: Photolysis (degradation by light) has been identified as a significant process for the breakdown of sulfonamides and their metabolites in aquatic environments. nih.gov Hydrolysis, on the other hand, appears to be less significant at typical environmental pH values. nih.gov
Transformation Products: Sulfonamides can be transformed into various products in the environment, and these transformation products may themselves have biological activity and contribute to environmental pollution. leuphana.de A significant knowledge gap exists regarding the mineralization of these transformation products. leuphana.de Advanced analytical techniques are required to identify and track these products in complex environmental mixtures.
Future research in this area should focus on elucidating the complete transformation pathways of sulfacetamide (B1682645) and other sulfonamides, identifying the responsible microorganisms, and assessing the ecotoxicity of the parent compounds and their transformation products.
| Environmental Process | Role in Sulfonamide Fate | Research Focus |
| Biodegradation | A primary, though often slow, dissipation mechanism. nih.govnih.gov | Identifying degrading microorganisms and metabolic pathways. nih.gov |
| Photolysis | A significant degradation process in aquatic systems. nih.gov | Understanding the influence of water constituents on degradation rates. |
| Hydrolysis | Generally a minor degradation pathway at neutral pH. nih.gov | Assessing its role under different environmental conditions. |
| Formation of Transformation Products | A key aspect of environmental fate, with potential for continued biological activity. leuphana.de | Identifying transformation products and evaluating their ecotoxicity. |
Exploration of Sulfacetamide (Sodium Monohydrate) for Alternative Biological Activities
Beyond its established antibacterial properties, sulfacetamide and other sulfonamide derivatives are being investigated for a range of other therapeutic applications.
Anti-inflammatory Properties: Sulfacetamide has demonstrated anti-inflammatory effects when used in the treatment of ocular conditions such as blepharitis and conjunctivitis. wikipedia.org It has also been explored for its potential in treating inflammatory skin conditions like rosacea and hidradenitis suppurativa. wikipedia.org
Antifungal and Antiprotozoal Activity: Sulfonamides have shown inhibitory activity against certain fungi, such as Pneumocystis jirovecii (formerly Pneumocystis carinii), and protozoa, including Toxoplasma species. la.govnih.gov
Anticancer Activity: The sulfonamide scaffold is being utilized in the design of novel anticancer agents. For example, sulfonamide-1,2,3-triazole hybrids have been designed and evaluated for their antiproliferative activity against various cancer cell lines. researchgate.net
Enzyme Inhibition: Newly synthesized sulfonamide derivatives have been explored for their ability to inhibit enzymes such as carbonic anhydrase and urease, suggesting potential therapeutic applications beyond antimicrobial activity. rsc.org
Antidiabetic Potential: Recent research has focused on the design and synthesis of novel sulfonamide derivatives as multitarget antidiabetic agents, with some compounds showing excellent inhibitory potential against α-glucosidase and α-amylase. researchgate.net
This expanding scope of research highlights the versatility of the sulfonamide structure and suggests that sulfacetamide and its derivatives may have a broader therapeutic role than previously recognized.
Q & A
Q. What is the biochemical mechanism of action of sulfacetamide sodium monohydrate, and how is it experimentally validated?
Sulfacetamide sodium monohydrate inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, by competing with para-aminobenzoic acid (PABA). This mechanism is validated via in vitro enzyme inhibition assays (e.g., IC50 = 9.5 μM against Arabidopsis DHPS) and antimicrobial susceptibility testing against Gram-positive/-negative pathogens . Methodologically, DHPS inhibition is quantified using spectrophotometric assays with purified enzyme extracts, while antibacterial activity is assessed via minimum inhibitory concentration (MIC) determinations in nutrient broth cultures .
Q. How can researchers optimize the synthesis of sulfacetamide sodium monohydrate in laboratory settings?
A catalytic method using 4-dimethylaminopyridine (DMAP) enhances yield (57.69% vs. traditional methods). Key steps include:
Q. What analytical methods are recommended for quantifying sulfacetamide sodium monohydrate in pharmaceutical formulations?
Spectrophotometry (e.g., N,N-diethyl-p-phenylenediamine coupling) and micellar electrokinetic chromatography (MEKC) are widely used. For spectrophotometry, linearity ranges 2–20 μg/mL (λmax = 540 nm), while MEKC achieves detection limits of 0.1 μg/mL with sodium dodecyl sulfate as a micellar agent. Both methods require calibration against certified reference materials (e.g., Sigma-Aldridge secondary standards) .
Advanced Research Questions
Q. How does sulfacetamide sodium monohydrate induce autophagy in T-47D cells without triggering apoptosis?
In T-47D breast cancer cells, sulfacetamide upregulates ATG5 and LC3-II (autophagy markers) via Akt/mTOR pathway activation, independent of p53/DRAM or DAPK signaling. This is confirmed via:
- Western blotting for pathway proteins.
- Fluorescence microscopy of autophagosome formation (e.g., GFP-LC3 transfection).
- MTT assays to exclude cytotoxicity (LC50 = 41 mM at 48 h) . Note: Contradictions in cytotoxicity thresholds (e.g., 41 mM vs. lower values in other studies) may arise from differences in cell culture media or FBS lot variations .
Q. How can researchers resolve discrepancies in reported IC50 values for sulfacetamide sodium monohydrate across studies?
Discrepancies often stem from:
- Cell line variability : T-47D vs. other lines (e.g., MCF-7) may exhibit divergent metabolic profiles.
- Assay conditions : MTT protocols vary in incubation time (24–72 h), FBS concentration (10% vs. serum-free), and drug solubilization (DMSO vs. aqueous buffers). Standardization steps:
- Use synchronized cell populations (e.g., via serum starvation).
- Pre-test solvent cytotoxicity (e.g., DMSO ≤0.1% v/v).
- Include positive controls (e.g., doxorubicin) .
Q. What strategies improve the stability of sulfacetamide sodium monohydrate in topical formulations?
Stability is pH-dependent (optimal pH 5.5–7.0). Methodological recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
